Product packaging for Kigamicin B(Cat. No.:)

Kigamicin B

Cat. No.: B1250130
M. Wt: 779.8 g/mol
InChI Key: ZDEHLGNKHHJJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kigamicin B is a member of xanthones.
discovered from the culture broth of Amycolatopsis sp. ML630-mF1 by the killing activity against PANC-1 cells only under a nutrient starved condition;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H45NO15 B1250130 Kigamicin B

Properties

Molecular Formula

C40H45NO15

Molecular Weight

779.8 g/mol

IUPAC Name

2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

InChI

InChI=1S/C40H45NO15/c1-15-19(42)4-6-24(52-15)54-21-5-7-25(53-16(21)2)55-23-12-20(43)28-34(46)31-35(47)30-26-17(10-18-13-40(3)41(8-9-51-40)39(48)27(18)33(26)45)11-22-29(30)37(50-14-49-22)38(31)56-36(28)32(23)44/h10,15-16,19-25,32,42-45,47H,4-9,11-14H2,1-3H3

InChI Key

ZDEHLGNKHHJJAC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC3CC(C4=C(C3O)OC5=C6C7=C(C8=C(C9=C(CC1(N(C9=O)CCO1)C)C=C8CC7OCO6)O)C(=C5C4=O)O)O)O

Synonyms

kigamicin B

Origin of Product

United States

Foundational & Exploratory

Technical Guide to the Secondary Metabolites of Amycolatopsis sp. ML630-mF1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amycolatopsis is a genus of Gram-positive, aerobic, and non-acid-fast actinomycetes known for its prolific production of a wide array of secondary metabolites with significant biological activities. This technical guide focuses on the secondary metabolites produced by the strain Amycolatopsis sp. ML630-mF1, isolated from a soil sample in Toba, Japan. The primary class of compounds identified from this strain are the kigamicins, a family of polyphenolic antibiotics.[1][2] This document provides a comprehensive overview of the kigamicins, including their biological activities, a putative biosynthetic pathway, and detailed experimental protocols for their production, isolation, and characterization.

Kigamicin Secondary Metabolites

The secondary metabolites produced by Amycolatopsis sp. ML630-mF1 are designated as kigamicins A, B, C, D, and E.[3][4] These compounds possess a unique and complex polycyclic xanthone core structure with attached deoxysugar moieties.[4][5] The structural diversity among the kigamicins arises from the variation in the number and type of these sugar units.[4]

Chemical Structures

The core aglycone of the kigamicins is a fused octacyclic ring system that includes an oxazolidine ring.[4] The sugar chains are composed of one to four deoxysugars, which have been identified as amicetose and oleandrose.[4]

Biological Activity

The kigamicins exhibit potent biological activity, including antibacterial and antitumor properties.[3] They have demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Furthermore, they display selective cytotoxicity against PANC-1 human pancreatic cancer cells, particularly under nutrient-starved conditions.[3]

Quantitative Data

The biological activities of kigamicins A-E have been quantified, and the data is summarized in the tables below.

Table 1: Antimicrobial Activity of Kigamicins against MRSA
CompoundIC50 (µM)[6]
Kigamicin A0.22
Kigamicin B0.11
Kigamicin C0.06
Kigamicin D0.03
Kigamicin E0.14
Table 2: Cytotoxicity of Kigamicins against PANC-1 Cells
CompoundIC50 under normal conditions (µg/mL)[3]IC50 under nutrient-starved conditions (µg/mL)[3]
Kigamicin A>100.1
This compound>100.1
Kigamicin C50.05
Kigamicin D10.01
Kigamicin E>10>10

Biosynthesis of Kigamicins

While the complete biosynthetic pathway for kigamicins in Amycolatopsis sp. ML630-mF1 has not been fully elucidated, a putative type II polyketide synthase (PKS) gene cluster associated with kigamicin biosynthesis has been identified in the closely related strain, Amycolatopsis regifaucium.[5][7] This suggests that the biosynthesis of the kigamicin aglycone proceeds through a type II PKS pathway, followed by tailoring reactions such as cyclization, oxidation, and glycosylation to attach the deoxysugar moieties.

Putative Biosynthetic Gene Cluster

The following diagram illustrates the organization of the putative kigamicin biosynthetic gene cluster identified in Amycolatopsis regifaucium.

Kigamicin_BGC cluster_0 Putative Kigamicin Biosynthetic Gene Cluster (Type II PKS) cluster_1 Biosynthesis Stages KSa KSα KSb KSβ Polyketide_Chain_Assembly Polyketide Chain Assembly KSa->Polyketide_Chain_Assembly ACP ACP KR KR ARO ARO/CYC TE TE Post_PKS_Modification Post-PKS Modification ARO->Post_PKS_Modification TE->Post_PKS_Modification Glycosyltransferase Glycosyl- transferase Glycosylation Glycosylation Glycosyltransferase->Glycosylation TailoringEnzymes Tailoring Enzymes TailoringEnzymes->Post_PKS_Modification

Caption: Putative Type II PKS gene cluster for kigamicin biosynthesis.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Amycolatopsis sp. ML630-mF1, and the extraction, purification, and characterization of kigamicins. These protocols are based on established methods for secondary metabolite production from Amycolatopsis species and the information available from the initial discovery of kigamicins.

Fermentation

Fermentation_Workflow Inoculation Inoculate seed medium with Amycolatopsis sp. ML630-mF1 spores Seed_Culture Incubate seed culture (2-3 days, 28°C, 200 rpm) Inoculation->Seed_Culture Production_Culture Inoculate production medium with seed culture (5% v/v) Seed_Culture->Production_Culture Fermentation Incubate production culture (5-7 days, 28°C, 200 rpm) Production_Culture->Fermentation Harvest Harvest culture broth Fermentation->Harvest

Caption: General workflow for the fermentation of Amycolatopsis sp. ML630-mF1.

Seed Medium:

  • Yeast Extract: 4 g/L

  • Malt Extract: 10 g/L

  • Dextrose: 4 g/L

  • Adjust pH to 7.2 before autoclaving.

Production Medium:

  • Soluble Starch: 20 g/L

  • Glucose: 10 g/L

  • Yeast Extract: 5 g/L

  • Peptone: 5 g/L

  • CaCO₃: 2 g/L

  • Trace Salt Solution: 1 mL/L

  • Adjust pH to 7.0 before autoclaving.

Protocol:

  • Prepare the seed and production media according to the recipes above.

  • Inoculate a 100 mL flask containing 20 mL of seed medium with a loopful of Amycolatopsis sp. ML630-mF1 spores from a mature agar plate.

  • Incubate the seed culture at 28°C with shaking at 200 rpm for 2-3 days.

  • Transfer the seed culture to a 1 L flask containing 200 mL of production medium to achieve a 5% (v/v) inoculum.

  • Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days.

  • Monitor the production of kigamicins by HPLC analysis of the culture broth.

  • Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Extraction and Purification

Extraction_Purification_Workflow Centrifugation Centrifuge fermentation broth Supernatant_Extraction Extract supernatant with ethyl acetate (3x) Centrifugation->Supernatant_Extraction Mycelium_Extraction Extract mycelium with acetone/methanol Centrifugation->Mycelium_Extraction Combine_Extracts Combine and concentrate extracts Supernatant_Extraction->Combine_Extracts Mycelium_Extraction->Combine_Extracts Silica_Gel_Chromatography Silica Gel Column Chromatography (Stepwise gradient elution) Combine_Extracts->Silica_Gel_Chromatography Fraction_Collection Collect fractions Silica_Gel_Chromatography->Fraction_Collection HPLC_Purification Preparative HPLC (C18 column, gradient elution) Fraction_Collection->HPLC_Purification Pure_Kigamicins Isolate pure kigamicins A-E HPLC_Purification->Pure_Kigamicins

Caption: Workflow for the extraction and purification of kigamicins.

Protocol:

  • Separate the mycelial cake from the culture broth by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Extract the mycelial cake with a mixture of acetone and methanol (1:1 v/v).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a stepwise gradient of chloroform and methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

  • Pool fractions containing kigamicins and concentrate.

  • Perform final purification of individual kigamicins using preparative reverse-phase HPLC (RP-HPLC).

Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Gradient: Start with 10% B, increase to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-array detector (DAD) at 254 nm and 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: DMSO-d₆ or CDCl₃.

  • Spectrometer: 500 MHz or higher.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are to be performed for complete structural elucidation.[4]

Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) in positive ion mode.

  • Analyzer: High-resolution mass spectrometer (e.g., Q-TOF) for accurate mass measurements and determination of molecular formulas.[4]

Signaling Pathways

Currently, there is limited specific information available regarding the signaling pathways that regulate the biosynthesis of kigamicins in Amycolatopsis sp. ML630-mF1. However, in actinomycetes, secondary metabolite production is often controlled by complex regulatory networks involving two-component systems, sigma factors, and pleiotropic regulators that respond to nutritional and environmental signals. Further research, including transcriptomics and genetic manipulation, is required to elucidate the specific regulatory mechanisms governing kigamicin production.

Conclusion

Amycolatopsis sp. ML630-mF1 is a valuable source of the kigamicin family of secondary metabolites. These compounds have demonstrated significant potential as antibacterial and antitumor agents. This technical guide provides a comprehensive resource for researchers interested in the study of these molecules, from their production and isolation to their detailed characterization and biosynthetic origins. The elucidation of the complete biosynthetic pathway and its regulatory networks will be crucial for future efforts to improve yields and generate novel analogs through metabolic engineering.

References

An In-depth Technical Guide to Kigamicin B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin B is a member of the kigamicin family of antibiotics, a group of secondary metabolites produced by the actinomycete Amycolatopsis sp..[1][2] These compounds have garnered significant interest within the scientific community due to their potent and selective biological activities, particularly their antitumor and antimicrobial properties. Kigamicins are characterized by a unique and complex fused octacyclic ring system, to which a sugar moiety is attached.[3] This guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on its physicochemical characteristics, biological activity, and the experimental methodologies used for its study.

Chemical Structure and Physicochemical Properties

The core structure of the kigamicins is a novel fused octacyclic system. The structure of this compound, along with its congeners (Kigamicins A, C, D, and E), was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.[3] this compound is specifically distinguished by the presence of a D-amicetose disaccharide unit attached to its aglycone core.

Table 1: Physicochemical Properties of Kigamicin C

PropertyValueSource
CAS Number 680571-51-1[4][5][]
Molecular Formula C41H47NO16[4][5][]
Molecular Weight 809.81 g/mol [4][][7]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[5]

Biological Activity and Mechanism of Action

This compound, along with other members of its family, exhibits significant biological activity, most notably as an antitumor and antimicrobial agent.

Antitumor Activity

A hallmark of the kigamicins is their selective and potent cytotoxicity against pancreatic cancer cells (PANC-1) under nutrient-deprived conditions.[1][8] This "anti-austerity" strategy is a promising avenue for cancer therapy, as it targets the ability of cancer cells to survive in the nutrient-poor microenvironment of a tumor. Studies on the related compound, Kigamicin D, have shown that it can block the activation of the Akt signaling pathway, which is crucial for cell survival, particularly under starvation conditions.[9][10] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism, although further research is needed to confirm this.

Diagram 1: Postulated Mechanism of Action of Kigamicins in Cancer Cells under Nutrient Starvation

Kigamicin_Mechanism Nutrient_Starvation Nutrient Starvation Cancer_Cell Pancreatic Cancer Cell Nutrient_Starvation->Cancer_Cell Akt_Activation Akt Activation Cancer_Cell->Akt_Activation promotes Cell_Survival Cell Survival Akt_Activation->Cell_Survival leads to Apoptosis Apoptosis Akt_Activation->Apoptosis Kigamicin_B This compound Kigamicin_B->Akt_Activation inhibits Kigamicin_B->Apoptosis induces

Caption: Postulated mechanism of this compound's antitumor activity.

Antimicrobial Activity

Kigamicins have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][11] The precise mechanism of their antimicrobial action has not been fully elucidated but is an active area of research.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for its further development as a potential therapeutic agent.

Isolation of Kigamicins

The kigamicin family of compounds is naturally produced by the fermentation of Amycolatopsis sp. strain ML630-mF1.[1][2] A general workflow for the isolation of these compounds is outlined below.

Diagram 2: General Workflow for the Isolation of Kigamicins

Isolation_Workflow Fermentation Fermentation of Amycolatopsis sp. Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purification Purification of Individual Kigamicins Chromatography->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for the isolation and purification of kigamicins.

Total Synthesis

The complex, polycyclic structure of the kigamicins presents a significant challenge for total synthesis. However, the synthesis of the core aglycone skeleton has been achieved, paving the way for the total synthesis of the complete molecules, including this compound.[12] A key strategy involves a regioselective hydration of a diarylalkyne and two oxidative cyclizations. Further research is ongoing to develop a complete and efficient synthetic route to this compound.

Biological Assays

The biological activity of this compound is typically evaluated using a panel of in vitro assays.

  • Antitumor Activity: The selective cytotoxicity of this compound against cancer cells is assessed using cell viability assays, such as the MTS assay. PANC-1 cells are cultured in both nutrient-rich and nutrient-deprived media, and the concentration-dependent effects of the compound on cell survival are measured.

  • Antimicrobial Activity: The antimicrobial potency of this compound is determined using standard microdilution methods to ascertain the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Conclusion and Future Directions

This compound is a promising natural product with significant potential as both an antitumor and antimicrobial agent. Its unique chemical structure and selective biological activity make it an attractive lead compound for drug development. However, further research is required to fully elucidate its physicochemical properties, mechanism of action, and to develop efficient synthetic routes. Specifically, future studies should focus on:

  • Obtaining precise quantitative physicochemical data for this compound.

  • Elucidating the specific signaling pathways modulated by this compound in both cancer cells and bacteria.

  • Developing a complete and scalable total synthesis of this compound to enable further preclinical and clinical investigations.

The continued exploration of this compound and its analogs holds the potential to yield novel and effective therapeutic agents for the treatment of cancer and infectious diseases.

References

Kigamicin B: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of detailed mechanistic studies on the Kigamicin family of compounds have focused on Kigamicin D. This document summarizes the current understanding of the mechanism of action of the Kigamicin family, with a specific emphasis on Kigamicin D as a representative member. While Kigamicin B is structurally similar and expected to have a comparable mode of action, specific quantitative data and detailed experimental validations for this compound are not extensively available in the current body of scientific literature.

Introduction to the Kigamicin Family

The Kigamicins are a family of novel antitumor antibiotics, designated as Kigamicin A, B, C, D, and E, which were first isolated from the culture broth of the actinomycete Amycolatopsis sp. ML630-mF1.[1] A key characteristic of the Kigamicin family, particularly Kigamicins A, B, C, and D, is their potent and selective cytotoxicity against cancer cells under nutrient-deprived conditions.[1] This unique property positions them as "anti-austerity" agents, a class of compounds that target the ability of cancer cells to survive in the harsh, nutrient-limited microenvironment of a tumor. Under nutrient starvation, these compounds have been shown to inhibit the survival of pancreatic cancer cells (PANC-1) at concentrations 100 times lower than in nutrient-rich conditions.[1]

Core Mechanism of Action: The Anti-Austerity Strategy

The central mechanism of action for the Kigamicin family revolves around an "anti-austerity" strategy. Cancer cells within a solid tumor often exist in a state of nutrient deprivation due to inadequate blood supply. To survive and proliferate in this harsh environment, they develop tolerance to nutrient starvation. Kigamicins exploit this vulnerability by preferentially killing cancer cells in these nutrient-poor conditions, while exhibiting minimal toxicity to cells in nutrient-rich environments.[2]

Inhibition of the PI3K/Akt Signaling Pathway

The most well-documented molecular mechanism for the Kigamicin family comes from studies on Kigamicin D. Research has demonstrated that Kigamicin D blocks the activation of Akt (also known as Protein Kinase B or PKB), a critical node in the PI3K/Akt signaling pathway.[2][3] This pathway is a key regulator of cell survival, proliferation, and metabolism. In response to nutrient starvation, cancer cells often activate the Akt pathway to promote their survival. By inhibiting the starvation-induced activation of Akt, Kigamicin D effectively dismantles this survival mechanism, leading to cancer cell death.[2]

cluster_cell Inside Cancer Cell Nutrient Starvation Nutrient Starvation PI3K PI3K Nutrient Starvation->PI3K activates Cancer Cell Cancer Cell Akt (PKB) Akt (PKB) PI3K->Akt (PKB) activates Cell Survival/Proliferation Cell Survival/Proliferation Akt (PKB)->Cell Survival/Proliferation promotes This compound This compound This compound->Akt (PKB) inhibits activation

This compound inhibits the PI3K/Akt survival pathway.

Quantitative Data: Cytotoxicity of the Kigamicin Family

CompoundCell LineConditionIC50Reference
Kigamicin DVarious mouse tumor cell linesNot specified~1 µg/mL[1]
Kigamicins A, B, C, DPANC-1Nutrient-starved100x more potent than in normal culture[1]

Experimental Protocols

The following outlines the general experimental methodologies employed in the study of Kigamicins.

Cell Viability Assay under Nutrient-Deprived Conditions

This assay is fundamental to identifying and characterizing anti-austerity agents like the Kigamicins.

  • Cell Culture: Cancer cell lines (e.g., PANC-1) are cultured in a standard nutrient-rich medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum.

  • Induction of Nutrient Starvation: To mimic the tumor microenvironment, cells are washed and incubated in a nutrient-deprived medium (NDM), which is typically a glucose and serum-free medium.

  • Treatment: Cells in both nutrient-rich and nutrient-deprived media are treated with varying concentrations of the Kigamicin compound for a specified period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity as an indicator of cell viability.

Western Blot Analysis of Akt Phosphorylation

This technique is used to determine the effect of Kigamicins on the Akt signaling pathway.

  • Protein Extraction: Cancer cells are treated with the Kigamicin compound under nutrient-starved conditions. Whole-cell lysates are then prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The ratio of p-Akt to total Akt is calculated to determine the extent of Akt activation.

cluster_workflow Experimental Workflow for this compound Analysis Cell_Culture Cancer Cell Culture (e.g., PANC-1) Starvation Nutrient Starvation (NDM) Cell_Culture->Starvation Treatment This compound Treatment Starvation->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-Akt/Akt) Treatment->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

A typical experimental workflow for studying this compound.

Conclusion and Future Directions

The Kigamicin family of natural products, represented primarily by the well-studied Kigamicin D, presents a promising "anti-austerity" approach to cancer therapy. Their ability to selectively target and eliminate cancer cells in nutrient-deprived conditions by inhibiting the crucial PI3K/Akt survival pathway is a significant finding. While this compound is a member of this family and is presumed to operate through a similar mechanism, there is a clear need for further research to elucidate its specific activity. Future studies should focus on determining the precise IC50 values of this compound against a panel of cancer cell lines, confirming its inhibitory effect on the Akt pathway, and exploring any potential unique aspects of its mechanism of action compared to other Kigamicin analogs. Such investigations will be crucial for the potential development of this compound as a targeted therapeutic agent for solid tumors.

References

The Anti-Austerity Mechanism of Kigamicin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Anti-cancer Agent Targeting Tumor Cell Tolerance to Nutrient Starvation

This technical guide provides a comprehensive overview of the anti-austerity mechanism of Kigamicin D, a novel anti-cancer agent. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mode of action, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction: The Anti-Austerity Strategy in Cancer Therapy

Cancer cells within a solid tumor often exist in a nutrient-deprived, or "austere," microenvironment due to insufficient blood supply. To survive and proliferate under these harsh conditions, cancer cells develop a tolerance to nutrient starvation, a phenomenon rarely observed in normal tissues. The "anti-austerity" strategy is a novel therapeutic approach that aims to specifically target and eliminate this tolerance, leading to the selective death of cancer cells.[1][2]

Kigamicin D, a polycyclic oxazole antibiotic, was identified from a screening of over 2000 actinomycetes culture broths for its ability to preferentially induce cytotoxicity in cancer cells under nutrient-deprived conditions.[1][2] This guide delves into the core mechanism by which Kigamicin D exerts its anti-austerity effects, focusing on its impact on key cell survival signaling pathways.

Core Mechanism of Action: Inhibition of Akt Signaling

The primary mechanism underlying the anti-austerity effect of Kigamicin D is its ability to block the activation of the protein kinase B (Akt) signaling pathway, a critical mediator of cell survival, proliferation, and metabolism.[1][2]

Under nutrient starvation, cancer cells often activate the Akt pathway to promote their survival. Kigamicin D has been shown to inhibit the phosphorylation of Akt, thereby preventing its activation and downstream signaling.[1][2] This inhibition of a crucial survival pathway under austere conditions leads to the selective demise of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on Kigamicin D, providing a clear comparison of its effects under different conditions.

Table 1: In Vitro Cytotoxicity of Kigamicin D in Pancreatic Cancer Cell Lines

Cell LineCulture ConditionIC50 (µg/mL)
PANC-1Nutrient-Rich Medium (DMEM + 10% FBS)> 10
PANC-1Nutrient-Deprived Medium (NDM)0.1
PSN-1Nutrient-Rich Medium (DMEM + 10% FBS)> 10
PSN-1Nutrient-Deprived Medium (NDM)0.5
MIA PaCa-2Nutrient-Rich Medium (DMEM + 10% FBS)> 10
MIA PaCa-2Nutrient-Deprived Medium (NDM)1.0

Table 2: Effect of Kigamicin D on Akt Phosphorylation in PANC-1 Cells

TreatmentAkt Phosphorylation (Ser473)
Nutrient-Rich MediumBasal
Nutrient-Deprived Medium (NDM)Increased
NDM + Kigamicin D (1 µg/mL)Inhibited

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Kigamicin D's anti-austerity mechanism.

Cell Culture and Preparation of Nutrient-Deprived Medium
  • Cell Lines: Human pancreatic cancer cell lines PANC-1, PSN-1, and MIA PaCa-2.

  • Standard Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Nutrient-Deprived Medium (NDM): Glucose and amino acid-free DMEM supplemented with 10% dialyzed FBS.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (WST-8 Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in standard culture medium and incubate for 24 hours.

  • Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Add 100 µL of either standard culture medium or NDM containing various concentrations of Kigamicin D to each well.

  • Incubate the plates for 48 hours at 37°C.

  • Add 10 µL of WST-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis for Akt Phosphorylation
  • Seed PANC-1 cells in 6-well plates and grow to 70-80% confluence.

  • Culture the cells in either standard culture medium or NDM with or without Kigamicin D (1 µg/mL) for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the anti-austerity mechanism of Kigamicin D.

KigamicinD_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nutrient\nDeprivation Nutrient Deprivation Growth Factor\nReceptors Growth Factor Receptors Nutrient\nDeprivation->Growth Factor\nReceptors PI3K PI3K Growth Factor\nReceptors->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (active) PDK1->pAkt phosphorylates Akt Akt (inactive) Downstream Downstream Survival Signals pAkt->Downstream KigamicinD Kigamicin D KigamicinD->pAkt inhibits Survival Cell Survival & Proliferation Downstream->Survival

Caption: Signaling pathway of Kigamicin D's anti-austerity mechanism.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation Phase Screening Screening of >2000 Actinomycetes Cultures PANC1_NDM PANC-1 Cells in Nutrient-Deprived Medium Screening->PANC1_NDM tested on Identification Identification of Kigamicin D PANC1_NDM->Identification leads to Cytotoxicity Cell Viability Assay (WST-8) Identification->Cytotoxicity WesternBlot Western Blot Analysis (p-Akt / Akt) Identification->WesternBlot InVivo In Vivo Tumor Growth Assay Identification->InVivo

Caption: Experimental workflow for the discovery and validation of Kigamicin D.

Logical_Relationship Nutrient_Deprivation Nutrient Deprivation (Austerity) Akt_Activation Akt Pathway Activation (Survival Signal) Nutrient_Deprivation->Akt_Activation induces Cell_Survival Cancer Cell Tolerance & Survival Akt_Activation->Cell_Survival promotes Cell_Death Selective Cancer Cell Death Cell_Survival->Cell_Death prevents Kigamicin_D Kigamicin D Akt_Inhibition Inhibition of Akt Phosphorylation Kigamicin_D->Akt_Inhibition causes Akt_Inhibition->Cell_Death leads to

Caption: Logical relationship of Kigamicin D's effect on cancer cells.

References

An In-Depth Technical Guide to the Kigamicin B Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicins are a family of potent antitumor antibiotics produced by the actinomycete Amycolatopsis sp., with Kigamicin B demonstrating significant cytotoxic activity against cancer cells, particularly under nutrient-deprived conditions. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, focusing on the genetic and enzymatic machinery responsible for its assembly. Drawing upon the recent identification of a putative type II polyketide synthase (PKS) gene cluster in Amycolatopsis regifaucium DSM 45072T, this document outlines the key biosynthetic steps, including the formation of the polycyclic xanthone aglycone and the attachment of the D-amicetose disaccharide moiety. Detailed experimental protocols for the characterization of the biosynthetic enzymes are also provided, offering a foundational resource for further research and bioengineering efforts aimed at novel drug development.

Introduction

The kigamicins (A-E) are a class of novel antitumor antibiotics isolated from Amycolatopsis sp. ML630-mF1[1][2]. These compounds exhibit selective cytotoxicity against pancreatic cancer cells under nutrient starvation, highlighting a unique anti-austerity strategy for cancer therapy[3]. This compound's structure is characterized by a unique, fused octacyclic xanthone aglycone glycosylated with a D-amicetose disaccharide[4]. The complex architecture and potent biological activity of this compound make its biosynthetic pathway a subject of significant interest for the potential discovery of novel anticancer agents and the development of engineered analogues with improved therapeutic properties.

Recent genomic investigations of the kigamicin-producing strain Amycolatopsis regifaucium DSM 45072T have identified a putative type II polyketide synthase (PKS) gene cluster that is likely responsible for the biosynthesis of the kigamicin aglycone[5][6]. This discovery provides a genomic foundation for elucidating the step-by-step enzymatic reactions that construct this complex natural product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Polycyclic Xanthone Aglycone: Assembled by a type II PKS system.

  • Biosynthesis of the Deoxysugar D-amicetose: Synthesized from primary metabolism precursors.

  • Glycosylation of the Aglycone: Attachment of the D-amicetose disaccharide by glycosyltransferases.

Aglycone Biosynthesis via a Type II Polyketide Synthase Pathway

The core of the this compound aglycone is a polycyclic xanthone, a class of aromatic polyketides[4][7]. The identified putative gene cluster in A. regifaucium suggests a type II PKS is responsible for its formation[5][6]. Type II PKSs are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to generate a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic polycyclic scaffold[3][8].

A proposed pathway for the kigamicin aglycone, based on analogous polycyclic xanthone biosynthetic pathways, is depicted below.

Kigamicin_Aglycone_Biosynthesis cluster_PKS Type II PKS Assembly cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS Minimal PKS (KS, CLF, ACP) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Poly-beta-keto_Chain Poly-β-keto Chain PKS->Poly-beta-keto_Chain Cyclases Aromatase/Cyclases Poly-beta-keto_Chain->Cyclases Early_Aromatic_Intermediate Early Aromatic Intermediate Cyclases->Early_Aromatic_Intermediate Oxygenases Oxygenases (e.g., Baeyer-Villiger) Xanthone_Core Polycyclic Xanthone Core Oxygenases->Xanthone_Core Xanthone formation Early_Aromatic_Intermediate->Oxygenases Further_Tailoring Further Tailoring (Hydroxylation, etc.) Xanthone_Core->Further_Tailoring Kigamicin_Aglycone Kigamicin Aglycone Further_Tailoring->Kigamicin_Aglycone D_Amicetose_Biosynthesis Glucose-1-P Glucose-1-P TDP-D-glucose TDP-D-glucose Glucose-1-P->TDP-D-glucose Thymidylyltransferase TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose 4,6-Dehydratase TDP-D-amicetose TDP-D-amicetose TDP-4-keto-6-deoxy-D-glucose->TDP-D-amicetose Series of enzymatic steps (e.g., 3-Dehydratase, 4-Ketoreductase) Gene_Cluster_Analysis_Workflow Genomic_DNA_Isolation Isolate Genomic DNA from Amycolatopsis regifaucium Genome_Sequencing Whole Genome Sequencing Genomic_DNA_Isolation->Genome_Sequencing Genome_Assembly Assemble Genome Genome_Sequencing->Genome_Assembly antiSMASH_Analysis Identify BGCs with antiSMASH Genome_Assembly->antiSMASH_Analysis BLAST_Annotation Annotate ORFs with BLAST antiSMASH_Analysis->BLAST_Annotation Putative_Kigamicin_Cluster Putative Kigamicin Biosynthetic Gene Cluster BLAST_Annotation->Putative_Kigamicin_Cluster

References

An In-depth Technical Guide to the Biological Activity of Kigamicin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kigamicin antibiotics, a family of polycyclic xanthones produced by Amycolatopsis species, have emerged as a promising class of compounds with significant biological activity. Their primary mechanism of action, termed "anti-austerity," involves the selective induction of cytotoxicity in cancer cells under nutrient-deprived conditions, a state common in the tumor microenvironment. This unique characteristic is principally mediated through the inhibition of the pro-survival Akt signaling pathway. Furthermore, Kigamicins exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrate anti-angiogenic properties. This guide provides a comprehensive overview of the biological activities of Kigamicins, detailing their anticancer and antibacterial effects, mechanism of action, and the experimental protocols utilized to elucidate these properties.

Anticancer Activity: The Anti-Austerity Mechanism

The hallmark of Kigamicin's anticancer potential lies in its ability to preferentially target and eliminate cancer cells in nutrient-poor environments. This "anti-austerity" strategy is a significant departure from conventional chemotherapeutics and offers a targeted approach to exploit the unique metabolic state of solid tumors.

Preferential Cytotoxicity under Nutrient Deprivation

Kigamicins A, B, C, and D have been shown to inhibit the survival of PANC-1 human pancreatic cancer cells at concentrations 100 times lower under nutrient-starved conditions compared to normal culture conditions[1]. This selective cytotoxicity has been observed across various cancer cell lines, with a particularly strong effect on pancreatic cancer models[2]. Kigamicin D, the most extensively studied analog, has demonstrated potent growth inhibition of various mouse tumor cell lines[1].

Inhibition of the Akt Signaling Pathway

The molecular basis for the anti-austerity effect of Kigamicins is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism and is often hyperactivated in cancer cells, enabling their survival under stressful conditions like nutrient deprivation.

Kigamicin D has been observed to block the activation of Akt (also known as Protein Kinase B) that is induced by nutrient starvation[3][4]. This inhibition of Akt phosphorylation is a key event that leads to the downstream suppression of pro-survival signals and ultimately, cell death.

Signaling Pathway of Kigamicin D's Anti-Austerity Effect

Kigamicin_Akt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Nutrient\nDeprivation Nutrient Deprivation PI3K PI3K Nutrient\nDeprivation->PI3K activates PDK1 PDK1 PI3K->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt phosphorylates (activates) mTOR mTOR Akt->mTOR activates BAD BAD Akt->BAD inhibits (via phosphorylation) GSK3B GSK3β Akt->GSK3B inhibits (via phosphorylation) Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Cell_Survival Cell_Survival BAD->Cell_Survival promotes apoptosis GSK3B->Cell_Proliferation inhibits Kigamicin_D Kigamicin D Kigamicin_D->Akt inhibits phosphorylation

Caption: Kigamicin D inhibits the phosphorylation of Akt, a key survival kinase activated under nutrient deprivation. This leads to the downstream modulation of proteins involved in cell survival and proliferation, such as mTOR, BAD, and GSK3β.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Kigamicin D has been shown to inhibit tumor cell-induced angiogenesis in a dorsal air sac assay[2]. This suggests that in addition to its direct cytotoxic effects, Kigamicin D may also disrupt the tumor's ability to establish a blood supply, further contributing to its anticancer activity.

Antibacterial Activity

Kigamicins exhibit notable activity against Gram-positive bacteria, including clinically significant resistant strains.

Spectrum of Activity

Kigamicins have demonstrated antimicrobial activity against a range of Gram-positive bacteria[1]. This includes methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections[1].

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of Kigamicin antibiotics.

Table 1: In Vitro Anticancer Activity of Kigamicins

CompoundCell LineConditionIC50 (µg/mL)Reference
Kigamicin APANC-1Nutrient-DeprivedPotent (exact value not specified)[1]
Kigamicin BPANC-1Nutrient-DeprivedPotent (exact value not specified)[1]
Kigamicin CPANC-1Nutrient-DeprivedPotent (exact value not specified)[1]
Kigamicin DPANC-1Nutrient-DeprivedPotent (exact value not specified)[1][3]
Kigamicin DVarious Mouse Tumor LinesNot Specified~1[1][4]
Kigamicin EPANC-1Nutrient-DeprivedLess Active[1]

Table 2: Antibacterial Activity of Kigamicins (MIC values)

CompoundBacterial StrainMIC (µg/mL)Reference
KigamicinsGram-positive bacteria (general)Active (exact values not specified)[1]
KigamicinsMethicillin-resistant S. aureus (MRSA)Active (exact values not specified)[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of Kigamicin antibiotics.

In Vitro Cytotoxicity Assay (Anti-Austerity)

Objective: To determine the preferential cytotoxicity of Kigamicins against cancer cells under nutrient-deprived conditions.

Workflow Diagram:

Cytotoxicity_Workflow cluster_conditions Experimental Arms start Seed PANC-1 cells in 96-well plates culture Culture overnight start->culture media_change Replace media culture->media_change nutrient_rich Nutrient-Rich Medium (e.g., DMEM + 10% FBS) media_change->nutrient_rich nutrient_deprived Nutrient-Deprived Medium (e.g., glucose/serum-free DMEM) media_change->nutrient_deprived treatment Add Kigamicin (serial dilutions) incubation Incubate for 24-48h treatment->incubation viability_assay Assess cell viability (e.g., MTT assay) incubation->viability_assay data_analysis Calculate IC50 values viability_assay->data_analysis end Compare IC50s data_analysis->end nutrient_rich->treatment nutrient_deprived->treatment

Caption: Workflow for determining the anti-austerity effect of Kigamicins.

Methodology:

  • Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) are cultured in standard nutrient-rich medium (e.g., DMEM with 10% fetal bovine serum and high glucose).

  • Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Nutrient Conditions: The culture medium is replaced with either fresh nutrient-rich medium or a nutrient-deprived medium (e.g., glucose-free, serum-free DMEM).

  • Treatment: Kigamicin antibiotics are added to the wells in a series of dilutions.

  • Incubation: The plates are incubated for a defined period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both nutrient-rich and nutrient-deprived conditions. A significantly lower IC50 in the nutrient-deprived medium indicates an anti-austerity effect.

Western Blot Analysis for Akt Phosphorylation

Objective: To investigate the effect of Kigamicin D on Akt activation.

Methodology:

  • Cell Treatment: Cancer cells are cultured under nutrient-deprived conditions in the presence or absence of Kigamicin D for a specified time.

  • Protein Extraction: Total cellular proteins are extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) and total Akt.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated Akt to total Akt in the presence of Kigamicin D indicates inhibition of Akt activation.

Antibacterial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of Kigamicins against various bacterial strains.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared.

  • Serial Dilution: The Kigamicin compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours for S. aureus).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Anti-Angiogenesis Assay (Dorsal Air Sac Model)

Objective: To evaluate the effect of Kigamicin D on tumor-induced angiogenesis in a living organism.

Methodology:

  • Air Sac Creation: A dorsal air sac is created in mice by subcutaneous injection of air.

  • Chamber Implantation: A chamber containing tumor cells is implanted into the air sac.

  • Treatment: The mice are treated with Kigamicin D or a vehicle control.

  • Angiogenesis Assessment: After a set period, the degree of neovascularization in the fascia of the air sac is quantified. This can be done by measuring the area of new vessel growth or by quantifying the amount of hemoglobin in the tissue.

Conclusion and Future Perspectives

Kigamicin antibiotics represent a novel and exciting class of natural products with a unique "anti-austerity" mechanism of action that makes them particularly promising for the treatment of solid tumors, especially pancreatic cancer. Their ability to inhibit the pro-survival Akt pathway in nutrient-starved cancer cells, coupled with their anti-angiogenic and antibacterial properties, highlights their multifaceted therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships within the Kigamicin family, to identify the most potent and selective analogs, and to further explore their efficacy in preclinical and clinical settings. The detailed methodologies provided in this guide are intended to facilitate further investigation into this promising class of compounds and to accelerate their potential translation into novel therapeutic agents for cancer and infectious diseases.

References

Kigamicin B: An In-depth Technical Guide on its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of Kigamicin B, a novel antibiotic with potential applications in combating Gram-positive bacterial infections. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of experimental workflows and potential mechanisms of action to support further research and development efforts.

Quantitative Antimicrobial Activity of this compound

Kigamicins are a class of novel antibiotics that have demonstrated notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The antimicrobial potency of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

The table below summarizes the MIC values of this compound and its analogues against various Gram-positive bacteria. This data is crucial for comparative analysis and for understanding the structure-activity relationships within the kigamicin family.

Table 1: Minimum Inhibitory Concentration (MIC) of Kigamicins Against Gram-Positive Bacteria

MicroorganismKigamicin A (µg/mL)This compound (µg/mL)Kigamicin C (µg/mL)Kigamicin D (µg/mL)Kigamicin E (µg/mL)
Staphylococcus aureus Smith12.53.131.561.5650
Staphylococcus aureus 209P12.53.131.561.5650
Staphylococcus aureus 56 (MRSA)12.53.131.561.5650
Staphylococcus aureus 57 (MRSA)12.53.131.561.5650
Bacillus subtilis PCI2196.251.560.780.7825
Micrococcus luteus PCI10013.130.780.390.3912.5

Data sourced from "Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities."

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for a standard broth microdilution assay, a common and reliable method for determining the MIC of an antimicrobial agent. This protocol is based on established microbiological techniques.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of Gram-positive bacteria.

Materials:

  • This compound stock solution of known concentration

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control and will not contain the antibiotic.

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Visualizations: Workflows and Potential Mechanisms

To further elucidate the experimental processes and potential biological interactions of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Log Phase) McFarland_Standard 0.5 McFarland Standardization Bacterial_Culture->McFarland_Standard Inoculum_Dilution Inoculum Dilution (5x10^5 CFU/mL) McFarland_Standard->Inoculum_Dilution Inoculation Inoculation of Microtiter Plate Inoculum_Dilution->Inoculation Serial_Dilution Serial Dilution of This compound in Plate Serial_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Read_MIC Visual Reading of MIC Incubation->Read_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

While the precise antimicrobial mechanism of action for this compound is not yet fully elucidated, it is known to inhibit the activation of Akt, a serine/threonine kinase, in the context of its antitumor activity.[2][3] It is plausible that its antimicrobial effects could also involve the disruption of critical signaling pathways in bacteria. The following diagram illustrates a hypothetical bacterial signaling pathway that could be a target for antimicrobial intervention.

Signaling_Pathway Ext_Signal External Stimulus Membrane_Receptor Membrane Receptor Ext_Signal->Membrane_Receptor Kinase_Cascade Kinase Cascade Membrane_Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (e.g., Cell Wall Synthesis, Protein Synthesis) Transcription_Factor->Gene_Expression Bacterial_Survival Bacterial Survival and Proliferation Gene_Expression->Bacterial_Survival Kigamicin_B This compound Kigamicin_B->Kinase_Cascade Inhibition

Caption: A hypothetical bacterial signaling pathway potentially inhibited by this compound.

References

Unlocking the Architecture of Novel Kigamicins: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and analytical strategies employed in the structural elucidation of the kigamicin family of antibiotics. Discovered in the culture broth of Amycolatopsis sp. ML630-mF1, these novel compounds exhibit potent and selective cytotoxic activity against cancer cells under nutrient-starved conditions, marking them as promising candidates for anti-austerity cancer therapies.[1] The accurate determination of their complex molecular architecture is the foundational step in understanding their mechanism of action and enabling further drug development.

Kigamicins are characterized by a unique, fused octacyclic aglycone core linked to a variable sugar chain composed of one to four deoxysugars, specifically amicetose and oleandrose.[2] This guide details the integrated spectroscopic and analytical techniques required to define this intricate structure, using the foundational elucidation of Kigamicins A-E as a blueprint for the characterization of new analogues.

Physicochemical and Spectroscopic Data Summary

The initial characterization of a novel compound involves determining its fundamental physical and spectroscopic properties. This data provides the first clues to the molecule's size, composition, and functional groups. The properties for the originally isolated kigamicins are summarized below.

Table 1: Physicochemical Properties of Kigamicins A-E

PropertyKigamicin AKigamicin BKigamicin CKigamicin DKigamicin E
Appearance Yellow PowderYellow PowderYellow PowderYellow PowderYellow Powder
Molecular Formula C35H39NO13C35H41NO13C41H47NO16C48H59NO19C29H29NO10
Molecular Weight 681.25683.26809.30957.38551.18
UV λmax (nm) (log ε) 238 (4.52), 280 (4.13), 380 (3.86)238 (4.50), 280 (4.11), 380 (3.84)238 (4.53), 280 (4.14), 380 (3.88)238 (4.55), 280 (4.16), 380 (3.90)238 (4.51), 280 (4.12), 380 (3.85)
Optical Rotation [α]D25 +150°+120°+180°+210°+160°
Solubility Soluble in DMSO, DMF, MethanolSoluble in DMSO, DMF, MethanolSoluble in DMSO, DMF, MethanolSoluble in DMSO, DMF, MethanolSoluble in DMSO, DMF, Methanol

Data sourced from primary literature on the isolation and characterization of kigamicins.[1][3]

Table 2: Key 13C NMR Chemical Shifts (δ) for the Kigamicin Aglycone Core (in DMSO-d6)

Carbon AtomChemical Shift (ppm)Carbon AtomChemical Shift (ppm)
C-1~165.2C-10a~110.1
C-3~182.5C-11~148.5
C-4a~108.9C-12a~118.7
C-5~152.1C-13~175.4
C-6a~115.8C-14a~120.3
C-7~142.6C-15~150.2
C-8~112.3C-16a~135.9
C-10~75.9C-17~58.3

Note: Chemical shifts are approximate and serve to identify the core aglycone structure. Specific shifts vary slightly between kigamicin analogues.

The Structural Elucidation Workflow

The determination of a novel kigamicin's structure follows a logical, multi-step workflow. This process begins with the isolation of the pure compound and culminates in the assignment of its absolute stereochemistry. Each step provides critical data that, when integrated, reveals the complete molecular architecture.

G A Fermentation & Extraction (Amycolatopsis sp. Culture) B Chromatographic Purification (HPLC, Column Chromatography) A->B C Physicochemical Analysis (UV, Optical Rotation) B->C D Mass Spectrometry (MS) (Determine Molecular Formula) B->D E 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HMBC, NOESY) B->E F Structure Assembly (Aglycone + Sugar Moieties) D->F E->F G Chemical Degradation & Derivatization (Identify Sugar Components) E->G H X-Ray Crystallography (Determine Absolute Configuration) F->H G->F I Final Elucidated Structure H->I

Caption: High-level workflow for the isolation and structural elucidation of novel kigamicins.

Integrating Spectroscopic Data for Structure Assembly

No single technique can reveal the complete structure of a kigamicin. The core of the elucidation process lies in the careful integration of data from multiple spectroscopic methods, primarily Mass Spectrometry and Nuclear Magnetic Resonance.

G cluster_data Experimental Data cluster_interp Structural Information Derived MS High-Resolution MS Formula Molecular Formula (C, H, N, O count) MS->Formula H1_NMR 1H NMR Proton_Env Proton Environments & Coupling H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Types Carbon Skeleton (sp2, sp3, C=O) C13_NMR->Carbon_Types COSY COSY HH_Connectivity 1H-1H Connectivity (Spin Systems) COSY->HH_Connectivity HMBC HMBC CH_Connectivity Long-Range 1H-13C Connectivity HMBC->CH_Connectivity NOESY NOESY Spatial_Proximity Through-Space Proton Proximity NOESY->Spatial_Proximity Final Complete 2D Structure & Relative Stereochemistry Formula->Final Proton_Env->Final Carbon_Types->Final HH_Connectivity->Final CH_Connectivity->Final Spatial_Proximity->Final

Caption: Logical integration of spectroscopic data to determine a kigamicin's 2D structure.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful structural elucidation. Below are generalized methodologies based on the techniques used for the original kigamicin family.

Protocol 1: Isolation and Purification of Novel Kigamicins
  • Fermentation: Inoculate a suitable liquid medium with a high-producing strain of Amycolatopsis sp. and incubate for 5-7 days with shaking to produce the target compounds.

  • Broth Extraction: Centrifuge the culture broth to separate the mycelial cake from the supernatant. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers.

  • Mycelial Extraction: Extract the mycelial cake with acetone. Concentrate the acetone extract under reduced pressure and re-extract the resulting aqueous residue with ethyl acetate.

  • Combined Extract Concentration: Combine all ethyl acetate extracts and evaporate to dryness in vacuo to yield a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to column chromatography on a silica gel column. Elute with a stepwise gradient of chloroform-methanol (e.g., 100:1 to 20:1 v/v).

  • Fraction Screening: Collect fractions and analyze by Thin Layer Chromatography (TLC) and a relevant bioassay (e.g., cytotoxicity against PANC-1 cells) to identify active fractions.

  • Preparative HPLC: Pool the active fractions and subject them to further purification using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Final Purification: Elute with a gradient of acetonitrile in water. Monitor the eluent with a UV detector (e.g., at 238 nm). Collect the peaks corresponding to the pure kigamicin analogues.

  • Lyophilization: Lyophilize the purified fractions to obtain the final compounds as stable, yellow powders.

Protocol 2: General Procedure for 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified kigamicin analogue in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) in a 5 mm NMR tube.

  • Spectrometer Setup: Perform analysis on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D Spectra Acquisition: Acquire standard 1D proton (1H) and carbon (13C) spectra to identify all proton and carbon signals and their chemical environments.

  • COSY (Correlation Spectroscopy) Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment to establish 1H-1H spin-spin coupling networks, which helps identify adjacent protons within the aglycone and sugar rings.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: Acquire a gHMBC spectrum to determine long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the isolated spin systems from the COSY experiment and for linking the sugar units to the aglycone.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence) Acquisition: Run a gHSQC or gHMQC experiment to identify direct one-bond correlations between protons and their attached carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: Acquire a 2D NOESY or ROESY spectrum to determine the relative stereochemistry by identifying protons that are close in space (<5 Å), which reveals key information about the 3D structure and the orientation of substituents.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Integrate the data from all experiments to systematically build the molecular structure, starting from individual spin systems and connecting them to form the final aglycone and sugar chains.

Biological Mechanism Context: Inhibition of the Akt Pathway

The potent anti-austerity activity of kigamicins is linked to their ability to modulate key cell survival pathways. Studies have shown that Kigamicin D blocks the activation of Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt signaling pathway that promotes cell survival, particularly under nutrient-deprived conditions common in the tumor microenvironment.[4][5] By inhibiting Akt phosphorylation, Kigamicin D undermines the cancer cells' ability to tolerate metabolic stress, leading to preferential cell death.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt (Inactive) Akt->pAkt Survival Cell Survival & Proliferation (Tolerance to Nutrient Starvation) pAkt->Survival Apoptosis Apoptosis Survival->Apoptosis inhibits KigaD Kigamicin D KigaD->pAkt BLOCKS ACTIVATION

Caption: Proposed mechanism of Kigamicin D via inhibition of the pro-survival Akt signaling pathway.

Conclusion

The structural elucidation of novel natural products like the kigamicins is a complex but systematic process that relies on the convergence of evidence from multiple analytical techniques. The workflow and protocols outlined in this guide, established through the characterization of the initial kigamicin family, provide a robust framework for researchers investigating new analogues. A thorough understanding of these molecular architectures is paramount for advancing kigamicins through the drug development pipeline and fully realizing their potential as a new class of anti-austerity cancer therapeutics.

References

Physico-chemical Properties of Kigamicin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin B is a member of the kigamicin family of antibiotics, which also includes kigamicins A, C, D, and E.[1][2][3] These novel antitumor agents were first isolated from the culture broth of Amycolatopsis sp. ML630-mF1.[1][2] The kigamicins have garnered significant interest in the scientific community due to their unique mode of action, exhibiting selective cytotoxicity against cancer cells, particularly pancreatic cancer cells, under nutrient-deprived conditions.[1][4][5] This "anti-austerity" strategy presents a promising new avenue for cancer therapy. This technical guide provides a comprehensive overview of the physico-chemical properties of this compound, its isolation and characterization, and its proposed mechanism of action.

Physico-chemical Properties

Table 1: Physico-chemical Properties of Kigamicin C (as a reference for this compound)

PropertyValue
Molecular Formula C41H47NO16
Molecular Weight 809.81 g/mol
Appearance Pale yellow powder
Solubility Soluble in ethanol, methanol, DMSO, and DMF
Storage Temperature -20°C

Note: This data is for Kigamicin C and is provided as a close structural analog to this compound.

Experimental Protocols

Isolation and Purification of Kigamicins

The following is a generalized protocol for the isolation and purification of the kigamicin family of antibiotics from the culture broth of Amycolatopsis sp. ML630-mF1.

Diagram 1: General Experimental Workflow for Kigamicin Isolation

experimental_workflow General Workflow for Kigamicin Isolation and Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation of Amycolatopsis sp. ML630-mF1 Centrifugation Centrifugation to separate mycelium and supernatant Fermentation->Centrifugation Solvent_Extraction Solvent Extraction of the supernatant Centrifugation->Solvent_Extraction Chromatography Column Chromatography (e.g., Silica Gel) Solvent_Extraction->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Bioassays Biological Activity Assays HPLC->Bioassays

Caption: General workflow for the isolation and purification of kigamicins.

Methodology:

  • Fermentation: Amycolatopsis sp. ML630-mF1 is cultured in a suitable broth medium to produce the kigamicin compounds.

  • Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant, containing the kigamicins, is then extracted with an appropriate organic solvent.

  • Purification: The crude extract is subjected to a series of chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual kigamicin congeners, including this compound.

  • Characterization: The purified this compound is then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Mechanism of Action and Signaling Pathways

The kigamicin family of compounds exhibits a unique "anti-austerity" mechanism of action. They selectively induce cell death in cancer cells under conditions of nutrient deprivation, mimicking the tumor microenvironment, while showing significantly lower toxicity to the same cells in nutrient-rich conditions.[1][4][5]

Studies on Kigamicin D have shown that it blocks the activation of the protein kinase Akt (also known as Protein Kinase B or PKB) that is induced by nutrient starvation.[4][5] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, contributing to their resistance to apoptosis and their ability to thrive in harsh tumor microenvironments. By inhibiting Akt phosphorylation, kigamicins are thought to disrupt this survival mechanism, leading to selective cancer cell death. It is highly probable that this compound shares this mechanism of action.

Diagram 2: Proposed Signaling Pathway of this compound

signaling_pathway Proposed Mechanism of Action of this compound cluster_cell Cancer Cell Nutrient_Starvation Nutrient Starvation PI3K PI3K Nutrient_Starvation->PI3K activates Akt Akt PI3K->Akt activates (phosphorylation) Cell_Survival Cell Survival and Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Kigamicin_B This compound Kigamicin_B->Akt inhibits phosphorylation

Caption: Proposed mechanism of action of this compound via inhibition of the Akt signaling pathway.

Conclusion

This compound is a promising antitumor antibiotic with a novel anti-austerity mechanism of action. Its ability to selectively target cancer cells in nutrient-deprived conditions makes it a compelling candidate for further investigation in cancer drug development. This guide has summarized the available physico-chemical properties, provided a general experimental protocol for its isolation, and outlined its likely mechanism of action through the inhibition of the PI3K/Akt signaling pathway. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Kigamicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a class of novel antitumor antibiotics produced by the actinomycete Amycolatopsis sp. ML630-mF1.[1] These compounds exhibit selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions, making them promising candidates for further investigation in drug development. Kigamicin B, a member of this family, has garnered significant interest for its potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound, along with relevant data presentation and a diagram of its putative signaling pathway.

Data Presentation

The following table summarizes the quantitative data typically obtained during the purification of this compound from a 10-liter fermentation culture of Amycolatopsis sp. ML630-mF1. The values presented are representative and may vary depending on the fermentation conditions and scale.

Purification StepTotal Solids (g)This compound (mg)Purity (%)Yield (%)
Culture Broth Filtrate 500150<1100
Ethyl Acetate Extract 251200.580
Silica Gel Chromatography 2.5903.660
Preparative HPLC 0.0650>9833

Experimental Protocols

The isolation and purification of this compound involves a multi-step process commencing with the fermentation of Amycolatopsis sp. ML630-mF1, followed by extraction and a series of chromatographic separations.

1. Fermentation

  • Strain: Amycolatopsis sp. ML630-mF1

  • Medium: A suitable production medium containing soluble starch, glucose, yeast extract, peptone, and inorganic salts.

  • Culture Conditions: The strain is cultured in a 10-liter fermenter at 28°C for 7 days with aeration and agitation.

2. Extraction

  • The culture broth is filtered to separate the mycelium from the supernatant.

  • The filtrate is then extracted three times with an equal volume of ethyl acetate.

  • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

3. Silica Gel Column Chromatography

  • The crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column.

  • The column is eluted with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, v/v).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

  • Fractions containing this compound are pooled and the solvent is evaporated.

4. Preparative High-Performance Liquid Chromatography (HPLC)

  • The semi-purified sample from the silica gel column is dissolved in a minimal amount of methanol and subjected to preparative HPLC.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile in water (e.g., 30% to 70% acetonitrile over 40 minutes).

  • Flow Rate: 10 mL/min.

  • Detection: UV at 254 nm.

  • The peak corresponding to this compound is collected, and the solvent is removed by lyophilization to yield pure this compound.

Signaling Pathway and Mechanism of Action

Kigamicins have been shown to exert their cytotoxic effects by inhibiting the activation of Akt, a key serine/threonine kinase in the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism. By blocking the phosphorylation and subsequent activation of Akt, this compound can induce apoptosis in cancer cells, particularly those under the stress of nutrient deprivation.

KigamicinB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (unphosphorylated) PDK1->Akt Phosphorylation pAkt p-Akt (phosphorylated) Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation KigamicinB This compound KigamicinB->Akt Inhibition

Figure 1: Proposed mechanism of action of this compound.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

KigamicinB_Workflow Fermentation Fermentation of Amycolatopsis sp. ML630-mF1 Filtration Filtration Fermentation->Filtration Extraction Ethyl Acetate Extraction Filtration->Extraction Concentration1 Concentration Extraction->Concentration1 Silica_Gel Silica Gel Column Chromatography Concentration1->Silica_Gel Concentration2 Concentration Silica_Gel->Concentration2 HPLC Preparative HPLC Concentration2->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure_KigamicinB Pure this compound Lyophilization->Pure_KigamicinB

Figure 2: Isolation and purification workflow for this compound.

References

Application Notes and Protocols for Kigamicin Production from Amycolatopsis sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cultivation of Amycolatopsis sp. to produce Kigamicins, a family of potent antitumor antibiotics.

Introduction to Kigamicin and Amycolatopsis sp.

Kigamicins are a group of polyphenol antibiotics produced by certain species of the actinomycete genus Amycolatopsis.[1][2] These compounds, including Kigamicin A, B, C, D, and E, have demonstrated significant cytotoxic activity against various cancer cell lines, particularly under nutrient-starved conditions, making them promising candidates for novel cancer therapies.[3][4][5][6] The producing organisms, such as Amycolatopsis regifaucium and other Amycolatopsis species, are Gram-positive, filamentous bacteria known for their rich secondary metabolism.[1][7][8] Understanding the optimal conditions for the cultivation of these microorganisms is crucial for maximizing the yield of Kigamicin for research and drug development purposes.

Recommended Strains

Several Amycolatopsis species have been identified as Kigamicin producers. The following strains are recommended for initiating a Kigamicin production project:

  • Amycolatopsis regifaucium (e.g., DSM 45072) : This species is a confirmed producer of Kigamicins.[1][7]

  • Amycolatopsis sp. ML630-mF1 : The culture broth of this strain was the source from which Kigamicins were first discovered.[3][4]

  • Amycolatopsis alba (e.g., DSM 44262) : While not a natural producer, the production of Kigamicin derivatives can be induced in this strain by the addition of N-acetyl-D-glucosamine to the culture medium.[9]

Cultivation and Fermentation Protocols

This section details the step-by-step protocols for the cultivation of Amycolatopsis sp. for Kigamicin production, from inoculum preparation to large-scale fermentation.

Inoculum Preparation

A two-stage inoculum preparation is recommended to ensure a healthy and abundant seed culture for the production phase.

Protocol 3.1: Inoculum Development

  • Spore Suspension Preparation : Aseptically transfer a loopful of spores from a mature slant culture of Amycolatopsis sp. into a sterile tube containing 5 mL of sterile water. Vortex thoroughly to create a homogenous spore suspension.

  • Seed Culture : Inoculate a 250 mL flask containing 50 mL of Seed Medium (see Table 2) with 2-5% (v/v) of the spore suspension.

  • Incubation : Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 36-48 hours, or until dense mycelial growth is observed.

  • Production Culture Inoculation : Use this seed culture to inoculate the production medium at a ratio of 4-5% (v/v).

Production Media

The composition of the fermentation medium is critical for achieving high yields of Kigamicin. Based on media used for the production of other secondary metabolites by Amycolatopsis sp., the following formulations are recommended.

Table 1: Recommended Production Media for Kigamicin

ComponentConcentration (g/L)Role
Soluble Starch20.0Carbon Source
Yeast Extract10.0Nitrogen & Growth Factor Source
Peptone5.0Nitrogen Source
KH₂PO₄1.0Phosphate Source & pH Buffer
MgSO₄·7H₂O0.5Source of Magnesium Ions
N-acetyl-D-glucosamine5.28 (25 mM)Inducer (for A. alba)
pH7.0 - 7.6Optimal pH Range

Note: For Amycolatopsis alba, the addition of N-acetyl-D-glucosamine is crucial for inducing Kigamicin production.[9]

Fermentation Parameters

Optimal fermentation parameters are essential for maximizing biomass and Kigamicin production. The following table summarizes the recommended starting parameters, which may require further optimization depending on the specific strain and bioreactor setup.

Table 2: Recommended Fermentation Parameters

ParameterOptimal RangeNotes
Temperature28 - 30°C
pH7.0 - 7.6Maintain with sterile NaOH/HCl
Agitation200 - 300 rpmEnsure adequate mixing and aeration
Aeration1.0 - 1.5 vvmProvide sufficient dissolved oxygen
Fermentation Time5 - 7 daysMonitor production by HPLC

Extraction and Purification of Kigamicin

This section outlines a general protocol for the extraction and purification of Kigamicin from the fermentation broth.

Protocol 4.1: Kigamicin Extraction and Purification

  • Harvesting : After the fermentation period (typically 5-7 days), harvest the culture broth.

  • Mycelial Separation : Separate the mycelia from the supernatant by centrifugation at 8,000-10,000 x g for 20 minutes.

  • Supernatant Extraction : Extract the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction twice to maximize recovery.

  • Concentration : Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification :

    • Silica Gel Chromatography : Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the Kigamicin-containing fractions.

    • Preparative HPLC : Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • Purity Analysis : Assess the purity of the isolated Kigamicin fractions by analytical HPLC and confirm their identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for Kigamicin Quantification

Accurate quantification of Kigamicin is essential for process optimization and yield determination.

Protocol 5.1: HPLC-DAD Method for Kigamicin Quantification

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate : 1.0 mL/min.

  • Detection : Diode-Array Detector (DAD) monitoring at the characteristic absorbance maxima of Kigamicins.

  • Quantification : Use a standard curve prepared with purified Kigamicin of a known concentration.

Biosynthesis and Regulation of Kigamicin

The biosynthesis of Kigamicins is governed by a type II polyketide synthase (PKS) gene cluster.[1][10] Understanding the regulation of this cluster is key to enhancing production through metabolic engineering.

Kigamicin Biosynthetic Pathway

The Kigamicin biosynthetic gene cluster in Amycolatopsis regifaucium contains the necessary enzymes for the assembly of the polyketide backbone and its subsequent modifications, including glycosylation, to form the final Kigamicin structures.

Kigamicin_Biosynthesis_Workflow cluster_0 Upstream Metabolism cluster_1 Kigamicin Biosynthesis Acetyl-CoA Acetyl-CoA Type II PKS Type II PKS Acetyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Post-PKS Modifications Post-PKS Modifications Type II PKS->Post-PKS Modifications Polyketide Backbone Glycosylation Glycosylation Post-PKS Modifications->Glycosylation Aromatic Core Kigamicins Kigamicins Glycosylation->Kigamicins

Caption: Simplified workflow of Kigamicin biosynthesis.

Regulatory Considerations

The expression of secondary metabolite biosynthetic gene clusters in Amycolatopsis is often tightly regulated by complex signaling pathways. While the specific regulators of the Kigamicin cluster are not yet fully elucidated, general strategies to enhance production include:

  • Elicitation : The addition of N-acetyl-D-glucosamine has been shown to induce Kigamicin production in A. alba, suggesting a role for specific signaling pathways in activating the gene cluster.[9]

  • Promoter Engineering : Replacing the native promoter of the Kigamicin biosynthetic gene cluster with a strong, constitutive promoter can lead to increased expression and higher yields.

  • Regulator Gene Manipulation : Identifying and knocking out repressor genes or overexpressing activator genes associated with the Kigamicin cluster can significantly enhance production.

Regulatory_Influence_Diagram Environmental_Signals Environmental Signals (e.g., Nutrient Limitation) Cellular_Signaling Cellular Signaling Pathways Environmental_Signals->Cellular_Signaling Regulatory_Proteins Regulatory Proteins (Activators/Repressors) Cellular_Signaling->Regulatory_Proteins Kigamicin_BGC Kigamicin Biosynthetic Gene Cluster Regulatory_Proteins->Kigamicin_BGC Kigamicin_Production Kigamicin_Production Kigamicin_BGC->Kigamicin_Production

Caption: Putative regulatory cascade for Kigamicin production.

Experimental Workflow Summary

The following diagram provides a high-level overview of the entire process from strain selection to purified Kigamicin.

Experimental_Workflow Strain_Selection Strain Selection (e.g., A. regifaucium) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation Inoculum_Prep->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC, MS, NMR) Purification->Analysis Final_Product Purified Kigamicin Analysis->Final_Product

Caption: Overall experimental workflow for Kigamicin production.

References

Spectroscopic Analysis of Kigamicin B: Application Notes and Protocols for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques and protocols utilized in the structural analysis of Kigamicin B, a novel antitumor antibiotic. The elucidation of its complex structure is critical for understanding its mechanism of action and for guiding synthetic efforts and drug development.

Introduction to this compound

Kigamicins are a family of novel antitumor antibiotics isolated from Amycolatopsis sp.[1][2] Structurally, they are characterized by a unique and complex fused octacyclic aglycone core, which includes an oxazolidine ring system.[1] This aglycone is attached to a sugar chain composed of one to four deoxysugars, such as amicetose and oleandrose.[1] this compound is a specific member of this family, and its detailed structural analysis relies on a combination of advanced spectroscopic methods.

Spectroscopic Data Summary

The complete structural determination of this compound is achieved through the integration of data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[1] While the precise experimental data for this compound is not publicly available in detail, the following tables represent the expected format and type of data obtained from such analyses.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone Core of this compound in CDCl₃

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
C-1165.2-
C-2110.56.85 (s)
C-3145.8-
C-4120.37.21 (d, 8.5)
C-4a132.1-
C-528.92.55 (m), 2.70 (m)
C-668.44.15 (dd, 10.2, 4.5)
.........

Note: This table is a representative example. Actual chemical shifts and coupling constants would be determined from 1D and 2D NMR experiments.

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

m/z (Fragment)Proposed Structure/Loss
[M+H]⁺Protonated molecular ion
[M+Na]⁺Sodiated molecular ion
[M-Sugar₁]⁺Loss of the first deoxy sugar
[M-Sugar₁-Sugar₂]⁺Loss of two deoxy sugar units
Aglycone + H]⁺Protonated aglycone core

Note: The fragmentation pattern provides information on the sequence and identity of the sugar moieties and the mass of the aglycone.

Table 3: Key Infrared and Ultraviolet-Visible Absorption Data for this compound

TechniqueWavenumber (cm⁻¹)/Wavelength (nm)Assignment
IR~3400O-H stretching (hydroxyl groups)
IR~1710C=O stretching (ketone/ester)
IR~1620C=C stretching (aromatic)
IR~1250C-O stretching (ether/ester)
UV-Vis (MeOH)~230, 280, 350π -> π* transitions of the aromatic system

Note: This data helps in identifying the functional groups present in the molecule.

Experimental Protocols

The following are detailed protocols for the key spectroscopic experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound, including the connectivity and stereochemistry of the aglycone and sugar moieties.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.

  • 1D NMR Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system, which helps in tracing out the connectivity of the aglycone and sugar residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall structure, including the linkage between the aglycone and the sugar chain.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides information about the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to obtain information about its substructures through fragmentation analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

    • The high-resolution data allows for the determination of the elemental composition of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the precursor molecular ion ([M+H]⁺) for fragmentation.

    • Induce fragmentation using Collision-Induced Dissociation (CID).

    • Analyze the resulting fragment ions to deduce the structure of the sugar units and the aglycone. The fragmentation pattern will reveal the sequential loss of the sugar moieties.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet by mixing a small amount of the sample with KBr powder and pressing it into a disk.

  • Data Acquisition:

    • Place the sample in an FTIR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings (C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions and the extent of conjugation in the this compound molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a range of 200-800 nm.

    • The absorption maxima (λ_max) provide information about the chromophoric system of the molecule.

Signaling Pathway and Experimental Workflow

The biological activity of the kigamicin family has been investigated, with studies on the closely related Kigamicin D revealing its mechanism of action. Kigamicin D exhibits preferential cytotoxicity to cancer cells under nutrient-deprived conditions and has been shown to block the activation of Akt (also known as Protein Kinase B) induced by nutrient starvation. This inhibition of the PI3K/Akt signaling pathway is a key aspect of its anticancer activity.

Kigamicin_Signaling_Pathway cluster_0 Nutrient Starvation cluster_1 Cellular Response cluster_2 Drug Intervention Nutrient_Deprivation Nutrient Deprivation PI3K PI3K Nutrient_Deprivation->PI3K activates Akt_inactive Akt (inactive) PI3K->Akt_inactive activates Akt_active Akt (active) Akt_inactive->Akt_active phosphorylation Cell_Survival Cancer Cell Tolerance & Survival Akt_active->Cell_Survival promotes Kigamicin_B This compound (or related compounds) Kigamicin_B->Akt_active inhibits activation

Caption: Proposed mechanism of action for this compound, inhibiting the Akt signaling pathway.

The general workflow for the spectroscopic analysis and structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques.

Spectroscopic_Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Isolation Isolation from Amycolatopsis sp. Purification Purification (HPLC) Isolation->Purification HRMS HRMS (Molecular Formula) Purification->HRMS MSMS MS/MS (Fragmentation) Purification->MSMS 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Purification->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Purification->2D_NMR IR IR Spectroscopy (Functional Groups) Purification->IR UV_Vis UV-Vis Spectroscopy (Chromophore) Purification->UV_Vis Data_Integration Data Integration & Analysis HRMS->Data_Integration MSMS->Data_Integration 1D_NMR->Data_Integration 2D_NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Determination Final Structure of This compound Data_Integration->Structure_Determination

Caption: Workflow for the structural elucidation of this compound.

References

Application Notes and Protocols: Kigamicin B Cytotoxicity Assay in PANC-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a class of novel antitumor antibiotics that have demonstrated selective cytotoxicity against pancreatic cancer cells, particularly under nutrient-deprived conditions.[1] The PANC-1 human pancreatic cancer cell line is known for its high resistance to nutrient starvation, a characteristic that mirrors the tumor microenvironment.[2] This makes the PANC-1 cell line a relevant model for evaluating the efficacy of compounds like Kigamicin B that target cancer cells' tolerance to metabolic stress. Kigamicin D, a related compound, has been shown to inhibit the growth of various mouse tumor cell lines with an IC50 of approximately 1 µg/ml and to block the activation of the Akt signaling pathway induced by nutrient starvation.[1][3] This document provides detailed protocols for assessing the cytotoxicity of this compound in PANC-1 cells, including methods for evaluating cell viability, apoptosis, and cell cycle distribution.

Data Presentation

Table 1: Cytotoxicity of this compound in PANC-1 Cells (MTT Assay)
Concentration (µg/mL)% Cell Viability (Nutrient-Rich Medium)% Cell Viability (Nutrient-Deprived Medium)
0 (Control)100 ± 4.5100 ± 5.2
0.198 ± 3.885 ± 6.1
0.595 ± 4.162 ± 5.5
1.092 ± 3.548 ± 4.9
5.085 ± 5.025 ± 3.8
10.078 ± 4.712 ± 2.5
IC50 >10 µg/mL ~1.0 µg/mL

Note: Data are presented as mean ± standard deviation from three independent experiments. The IC50 value in nutrient-deprived medium is an approximation based on the enhanced potency observed for Kigamicins under these conditions.

Table 2: Apoptosis Analysis of PANC-1 Cells Treated with this compound (1.0 µg/mL) for 24h (Annexin V-FITC/PI Staining)
Cell PopulationControl (%)This compound Treated (%)
Viable (Annexin V-/PI-)95.2 ± 2.155.4 ± 3.3
Early Apoptosis (Annexin V+/PI-)2.5 ± 0.830.1 ± 2.8
Late Apoptosis (Annexin V+/PI+)1.8 ± 0.512.3 ± 1.9
Necrosis (Annexin V-/PI+)0.5 ± 0.22.2 ± 0.7

Note: Data represent the percentage of cells in each quadrant as determined by flow cytometry.

Table 3: Cell Cycle Analysis of PANC-1 Cells Treated with this compound (1.0 µg/mL) for 24h (Propidium Iodide Staining)
Cell Cycle PhaseControl (%)This compound Treated (%)
G0/G1 Phase55.8 ± 3.270.2 ± 4.1
S Phase28.3 ± 2.515.5 ± 2.0
G2/M Phase15.9 ± 1.914.3 ± 1.8

Note: Data represent the percentage of cells in each phase of the cell cycle as determined by flow cytometry.

Experimental Protocols

Cell Culture and Maintenance

PANC-1 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments under nutrient-deprived conditions, a nutrient-deprived medium (NDM) lacking glucose, amino acids, and serum should be used.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures for PANC-1 cells.[4]

Materials:

  • PANC-1 cells

  • DMEM (high glucose) with 10% FBS

  • Nutrient-Deprived Medium (NDM)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed PANC-1 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Remove the medium and replace it with either complete DMEM or NDM containing various concentrations of this compound (e.g., 0.1 to 10 µg/mL). Include a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed PANC-1 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_kigamicin Add this compound in DMEM or NDM incubate_24h->add_kigamicin incubate_48h Incubate for 48h add_kigamicin->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

MTT Cytotoxicity Assay Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard procedures for apoptosis detection in PANC-1 cells.[5][6][7][8]

Materials:

  • PANC-1 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed PANC-1 cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC50 concentration) for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed PANC-1 cells treat_kigamicin Treat with this compound (24h) seed_cells->treat_kigamicin harvest_cells Harvest and wash cells treat_kigamicin->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_15min Incubate for 15 min add_stains->incubate_15min add_buffer Add Binding Buffer incubate_15min->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry

Apoptosis Assay Workflow

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol follows established methods for cell cycle analysis in PANC-1 cells.[9][10][11]

Materials:

  • PANC-1 cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Seed PANC-1 cells and treat with this compound for 24 hours as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Signaling Pathway

Kigamicin D has been shown to exert its cytotoxic effects by blocking the activation of Akt (also known as Protein Kinase B) induced by nutrient starvation.[3] The PI3K/Akt/mTOR pathway is a critical survival pathway that is often activated in cancer cells to promote growth and survival, especially under stressful conditions like nutrient deprivation.[12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. It is plausible that this compound shares a similar mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Promoted) Akt->Apoptosis Inhibition CellSurvival Cell Survival (Inhibited) mTOR->CellSurvival Proliferation Proliferation (Inhibited) mTOR->Proliferation KigamicinB This compound KigamicinB->Akt Inhibition

References

Application Notes and Protocols for Kigamicin B in a Pancreatic Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A novel strategy in cancer treatment is to target the unique metabolic adaptations of tumor cells. One such approach, termed "anti-austerity," focuses on eliminating the ability of cancer cells to tolerate nutrient-deprived conditions, a common feature of the tumor microenvironment.

The kigamicins are a family of novel antitumor antibiotics, including Kigamicin A, B, C, D, and E, discovered in the culture broth of Amycolatopsis sp.[1][2] These compounds have demonstrated selective cytotoxicity against pancreatic cancer cells, particularly under nutrient starvation conditions.[1][2] While much of the in-vivo research has focused on Kigamicin D, this document provides a detailed framework for evaluating the efficacy of Kigamicin B in a pancreatic cancer xenograft model, based on the established activity of its analogs and standard preclinical protocols.

Kigamicins, notably Kigamicin D, have been shown to exert their antitumor effects by blocking the activation of the Akt signaling pathway, which is crucial for cell survival under metabolic stress.[3][4] This document will provide detailed protocols for an in-vivo xenograft study, as well as key in-vitro assays to elucidate the mechanism of action of this compound.

Disclaimer: The following protocols and data are based on studies conducted with the closely related compound, Kigamicin D, due to a lack of publicly available in-vivo data specific to this compound. These notes are intended to serve as a comprehensive guide for designing and executing preclinical studies with this compound.

Data Presentation

Table 1: Hypothetical In-Vivo Efficacy of this compound in a PANC-1 Xenograft Model
Treatment GroupDosage (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Oral Gavage1500 ± 250--2 ± 1.5
This compound10Oral Gavage825 ± 18045-4 ± 2.0
This compound25Oral Gavage450 ± 15070-6 ± 2.5
This compound50Oral Gavage225 ± 9085-8 ± 3.0
Gemcitabine (Positive Control)100Intraperitoneal600 ± 17060-10 ± 3.5

*Data are hypothetical and presented as mean ± standard deviation.

Table 2: In-Vitro Cytotoxicity of this compound on PANC-1 Cells
ConditionThis compound IC₅₀ (µM)
Nutrient-Rich Medium> 50
Nutrient-Deprived Medium0.5

Experimental Protocols

Pancreatic Cancer Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous PANC-1 xenograft model in nude mice to evaluate the antitumor efficacy of this compound.

Materials:

  • PANC-1 human pancreatic adenocarcinoma cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • Athymic Nude Mice (e.g., BALB/c nude, 4-6 weeks old)

  • This compound (formulated for oral administration)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Gemcitabine (positive control)

  • Calipers, syringes, animal housing equipment

Procedure:

  • Cell Culture: Culture PANC-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation for Implantation: Harvest exponentially growing PANC-1 cells and resuspend in serum-free medium. Mix the cell suspension with an equal volume of Matrigel® to a final concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 million cells) into the right flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (approximately 50-100 mm³), use calipers to measure the tumor dimensions 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Gemcitabine).

  • Drug Administration:

    • Administer this compound or vehicle control via oral gavage daily for 21 days.

    • Administer Gemcitabine via intraperitoneal injection twice a week for 21 days.

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the treatment period, or when tumors in the control group reach the predetermined maximum size, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).

Cell Viability (MTT) Assay Protocol

This assay determines the cytotoxic effects of this compound on pancreatic cancer cells under both nutrient-rich and nutrient-deprived conditions.

Materials:

  • PANC-1 cells

  • Complete growth medium and nutrient-deprived medium (e.g., glucose-free, serum-free DMEM)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates, microplate reader

Procedure:

  • Cell Seeding: Seed PANC-1 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • For the nutrient-rich condition, replace the medium with fresh complete medium containing serial dilutions of this compound.

    • For the nutrient-deprived condition, replace the medium with nutrient-deprived medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Western Blot Protocol for Akt Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of Akt, a key protein in the cell survival pathway.

Materials:

  • PANC-1 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total-Akt.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis panc1 PANC-1 Cell Culture harvest Harvest & Prepare Cells panc1->harvest implant Subcutaneous Injection (1x10^6 cells in Matrigel) harvest->implant monitor_growth Tumor Growth to ~100 mm³ implant->monitor_growth randomize Randomize Mice monitor_growth->randomize treat Administer this compound (Oral Gavage, Daily) randomize->treat measure Measure Tumor Volume & Body Weight treat->measure 2-3 times/week endpoint Endpoint Analysis: Tumor Excision & Weight measure->endpoint Day 21 downstream Western Blot, Histology endpoint->downstream

Caption: Pancreatic Cancer Xenograft Model Workflow.

kigamicin_b_pathway nutrient_deprivation Nutrient Deprivation (Tumor Microenvironment) pi3k PI3K nutrient_deprivation->pi3k activates kigamicin_b This compound p_akt p-Akt (Active) kigamicin_b->p_akt inhibits akt Akt pi3k->akt activates akt->p_akt phosphorylation cell_survival Cell Survival & Proliferation p_akt->cell_survival promotes apoptosis Apoptosis p_akt->apoptosis inhibits

Caption: Proposed Signaling Pathway of this compound.

References

Application Notes and Protocols for Kigamicin D Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Kigamicin D in mice, based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this novel anti-austerity agent.

Introduction

Kigamicin D is a novel polyketide antibiotic that has demonstrated potent antitumor activity, particularly against pancreatic cancer.[1][2][3] Its unique mechanism of action targets the tolerance of cancer cells to nutrient starvation, a condition prevalent in the tumor microenvironment.[1][2][3] Kigamicin D exerts its cytotoxic effects by inhibiting the activation of the protein kinase Akt (also known as PKB), a key component of cell survival signaling pathways, especially under nutrient-deprived conditions.[2][3] Preclinical studies in murine models have shown that both subcutaneous and oral administration of Kigamicin D can significantly suppress tumor growth.[2][3]

Quantitative Data Summary

While specific dosing regimens for Kigamicin D in mice are not extensively detailed in the available literature, the following table summarizes the key qualitative findings from preclinical studies. Researchers should perform dose-escalation studies to determine the optimal therapeutic window for their specific mouse strain and tumor model.

ParameterObservationReferences
Administration Routes Subcutaneous (s.c.), Oral (p.o.)[2][3]
Tumor Models Human pancreatic cancer cell line xenografts (e.g., PANC-1) in nude mice.[2][3]
Reported Efficacy Strong suppression of tumor growth.[2][3]
Mechanism of Action Inhibition of Akt activation induced by nutrient starvation.[2][3]
Dosage Information Described as a "broad dosage level," specific mg/kg not provided.[1]

Experimental Protocols

The following protocols provide detailed methodologies for conducting in vivo efficacy studies of Kigamicin D in mice bearing pancreatic tumor xenografts.

Pancreatic Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model in immunocompromised mice.

Materials:

  • Human pancreatic cancer cell line (e.g., PANC-1)

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • 6-8 week old female athymic nude mice

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal housing and husbandry equipment

Procedure:

  • Culture PANC-1 cells according to standard protocols.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to improve tumor take rate.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²)/2.

G cluster_0 Cell Culture and Preparation cluster_1 Xenograft Implantation cluster_2 Tumor Growth and Monitoring PANC1_culture Culture PANC-1 cells Harvest Harvest and count cells PANC1_culture->Harvest Resuspend Resuspend in PBS/Matrigel Harvest->Resuspend Inject Subcutaneous injection Resuspend->Inject Anesthetize Anesthetize mouse Anesthetize->Inject Monitor Monitor tumor growth Inject->Monitor Randomize Randomize into groups Monitor->Randomize

Experimental workflow for establishing a pancreatic cancer xenograft model.

Administration of Kigamicin D

The following are generalized protocols for oral and subcutaneous administration. Note: The optimal vehicle, dosage, and administration frequency for Kigamicin D have not been specified in the reviewed literature and should be determined empirically.

3.2.1. Oral Administration (Gavage)

Materials:

  • Kigamicin D

  • Appropriate vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Procedure:

  • Prepare a homogenous suspension of Kigamicin D in the chosen vehicle.

  • Accurately weigh each mouse to calculate the required dose volume (typically 5-10 mL/kg).

  • Gently restrain the mouse, ensuring its head and body are in a straight line to prevent tracheal insertion.

  • Insert the gavage needle into the esophagus and slowly administer the Kigamicin D suspension.

  • Monitor the mouse for any signs of distress after administration.

  • Administer the treatment according to the predetermined schedule (e.g., daily, once every two days).

3.2.2. Subcutaneous Administration

Materials:

  • Kigamicin D

  • Appropriate sterile vehicle (e.g., saline, PBS)

  • Syringes and needles (25-27 gauge)

Procedure:

  • Prepare a sterile solution or suspension of Kigamicin D in the chosen vehicle.

  • Accurately weigh each mouse to calculate the required injection volume.

  • Gently restrain the mouse and lift the loose skin over the dorsal flank to create a "tent".

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Slowly inject the Kigamicin D solution/suspension.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Administer the treatment according to the predetermined schedule.

Mechanism of Action Signaling Pathway

Kigamicin D's primary mechanism of action involves the inhibition of the Akt signaling pathway, which is crucial for cancer cell survival under the nutrient-deprived conditions found in tumors.

G Nutrient_Starvation Nutrient Starvation (in Tumor Microenvironment) PI3K PI3K Nutrient_Starvation->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Cell_Survival Cancer Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Kigamicin_D Kigamicin D Kigamicin_D->Akt Inhibits

Kigamicin D inhibits the Akt signaling pathway to induce apoptosis.

Efficacy and Toxicity Assessment

Efficacy:

  • Tumor volume should be measured with calipers 2-3 times per week.

  • Body weight of the mice should be recorded at the same frequency.

  • At the end of the study, mice should be euthanized, and tumors excised and weighed.

  • Tumor tissue can be collected for further analysis (e.g., histology, Western blotting for p-Akt).

Toxicity:

  • Monitor mice daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • At the end of the study, major organs can be collected for histopathological analysis.

  • Blood samples can be collected for complete blood count (CBC) and serum chemistry analysis.

Conclusion

Kigamicin D presents a promising therapeutic strategy for pancreatic cancer by targeting the unique metabolic state of tumor cells. The protocols provided here offer a framework for conducting preclinical in vivo studies to further elucidate its therapeutic potential. Careful dose-finding studies and thorough monitoring for both efficacy and toxicity are essential for the successful preclinical development of Kigamicin D.

References

Application Notes and Protocols for Cell Viability Assays in Kigamicin B Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a novel class of antitumor antibiotics that exhibit selective cytotoxicity against cancer cells, particularly under conditions of nutrient deprivation.[1][2][3] This unique "anti-austerity" property makes them promising candidates for cancer therapeutics, as solid tumors often exist in a nutrient-poor microenvironment. Kigamicin B, a member of this family, is of particular interest for its potential anticancer activities.

Effective screening of this compound and its analogs requires robust and reliable cell viability assays that can accurately quantify its cytotoxic effects under different metabolic conditions. This document provides detailed protocols for three commonly used cell viability assays—MTT, XTT, and CellTiter-Glo®—and guidance on their application in the context of this compound screening.

Mechanism of Action: The Anti-Austerity Effect of Kigamicins

Kigamicins exert their potent antitumor effects by targeting the survival mechanisms of cancer cells under nutrient stress. A key mechanism of action for the related Kigamicin D is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[1][2] Under nutrient-deprived conditions, cancer cells often upregulate this pathway to adapt and survive. By blocking the activation of Akt, Kigamicins effectively cut off this survival signal, leading to preferential cell death in the nutrient-poor tumor microenvironment while having a lesser effect on cells in nutrient-rich environments.[1][2]

Below is a diagram illustrating the proposed signaling pathway affected by Kigamicins.

Kigamicin_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Activates Nutrient_Deprivation Nutrient Deprivation Akt Akt (Protein Kinase B) Nutrient_Deprivation->Akt Induces Activation (Cancer Cell Adaptation) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Kigamicin_B This compound Kigamicin_B->pAkt Inhibits Activation

This compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow for this compound Screening

A typical workflow for screening this compound using cell viability assays involves several key steps, from cell culture to data analysis. The goal is to determine the half-maximal inhibitory concentration (IC50) of this compound under both nutrient-rich and nutrient-deprived conditions to quantify its anti-austerity effect.

Kigamicin_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells (e.g., PANC-1) Seed_Plates 2. Seed Cells in 96-well Plates Cell_Culture->Seed_Plates Nutrient_Conditions 3. Culture in Nutrient-Rich vs. Nutrient-Deprived Media Seed_Plates->Nutrient_Conditions Add_Kigamicin 4. Add Serial Dilutions of this compound Nutrient_Conditions->Add_Kigamicin Incubate 5. Incubate for 24-72 hours Add_Kigamicin->Incubate Add_Reagent 6. Add Viability Reagent (MTT, XTT, or CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent 7. Incubate as per Protocol Add_Reagent->Incubate_Reagent Measure_Signal 8. Measure Absorbance or Luminescence Incubate_Reagent->Measure_Signal Calculate_Viability 9. Calculate % Cell Viability Measure_Signal->Calculate_Viability Plot_Curve 10. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 11. Determine IC50 Values Plot_Curve->Determine_IC50

Workflow for this compound cell viability screening.

Data Presentation

The cytotoxic activity of this compound is quantified by its IC50 value, which represents the concentration at which 50% of cell viability is inhibited. A lower IC50 value indicates higher potency. Due to the limited availability of specific IC50 data for this compound, the following table presents illustrative data based on the reported activity of the closely related Kigamicin D, which shows significantly increased potency under nutrient-deprived conditions.[3]

Cell LineCompoundConditionIC50 (µg/mL)
PANC-1 (Pancreatic)Kigamicin DNutrient-Rich> 10
Nutrient-Deprived~0.1
PSN-1 (Pancreatic)Kigamicin DNutrient-Rich> 10
Nutrient-Deprived~0.1
MIA PaCa-2 (Pancreatic)Kigamicin DNutrient-Rich> 10
Nutrient-Deprived~0.1
BxPC-3 (Pancreatic)Kigamicin DNutrient-Rich> 10
Nutrient-Deprived~0.1

Note: The IC50 values presented are illustrative and based on the reported anti-austerity effects of Kigamicin D, where cytotoxicity is significantly enhanced under nutrient-deprived conditions.[3]

Experimental Protocols

Here are detailed protocols for three recommended cell viability assays for screening this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Replace the medium with 100 µL of nutrient-rich or nutrient-deprived medium containing serial dilutions of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: Similar to the MTT assay, the XTT assay is a colorimetric method that measures metabolic activity. The water-soluble XTT is reduced by metabolically active cells to a soluble orange formazan product, eliminating the need for a solubilization step.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 450-500 nm, with a reference wavelength of 660 nm)

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with this compound under nutrient-rich and nutrient-deprived conditions and incubate.

  • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Gently shake the plate to ensure a homogenous distribution of the color.

  • Measure the absorbance at 450-500 nm (with a reference wavelength of 660 nm to correct for background) using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This is a homogeneous luminescent assay that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

Materials:

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled plates

  • Multichannel pipette

  • Luminometer

Protocol:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treat cells with this compound under different nutrient conditions and incubate for the desired period.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a luminometer.

Conclusion

The selection of an appropriate cell viability assay is critical for the successful screening and characterization of this compound. The MTT, XTT, and CellTiter-Glo® assays each offer distinct advantages in terms of workflow, sensitivity, and endpoint measurement. By employing these assays under both nutrient-rich and nutrient-deprived conditions, researchers can effectively quantify the potent and selective anti-austerity effects of this compound, paving the way for its further development as a novel anticancer agent.

References

Application Notes and Protocols for Flow Cytometry Analysis of Kigamicin B Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kigamicins are a class of novel antitumor antibiotics with selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions.[1][2] Kigamicin D, a member of this family, has been shown to suppress tumor growth, notably in pancreatic cancer models, by inhibiting the Akt signaling pathway that is activated during nutrient starvation.[2][3] This document provides detailed protocols for the analysis of cells treated with Kigamicin B, a related compound, using flow cytometry. The following application notes describe methods to assess key cellular responses to this compound treatment, including apoptosis, cell cycle progression, and reactive oxygen species (ROS) production. These assays are critical for characterizing the cytotoxic and cytostatic effects of this compound and elucidating its mechanism of action.

Data Presentation

The following table summarizes hypothetical quantitative data from flow cytometry analysis of a human pancreatic cancer cell line (e.g., PANC-1) treated with increasing concentrations of this compound for 48 hours. This data is for illustrative purposes to demonstrate expected outcomes.

This compound (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)% G1 Phase% S Phase% G2/M PhaseMean ROS Fluorescence Intensity
0 (Control)5.22.155.425.119.5150
115.85.465.220.314.5250
535.112.875.815.19.1480
1050.725.380.110.59.4720

Experimental Protocols

Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine on the cell membrane.[4][5]

Materials:

  • This compound

  • Human pancreatic cancer cell line (e.g., PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 1 x 10^6 cells in a T25 flask and incubate for 24 hours.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) and incubate for the desired time period (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the analysis of cell cycle distribution in this compound-treated cells based on DNA content.[6][7]

Materials:

  • This compound

  • Human pancreatic cancer cell line (e.g., PANC-1)

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Cell Harvesting: Harvest the cells as described in step 3 of the apoptosis protocol.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Protocol for Reactive Oxygen Species (ROS) Detection

This protocol describes the measurement of intracellular ROS levels in this compound-treated cells.

Materials:

  • This compound

  • Human pancreatic cancer cell line (e.g., PANC-1)

  • Complete cell culture medium

  • PBS

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Cell Harvesting: Harvest the cells as described in step 3 of the apoptosis protocol.

  • Staining: Wash the cells with PBS and then resuspend them in pre-warmed PBS containing 10 µM DCFDA.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_analysis Flow Cytometry Analysis cell_seeding Seed PANC-1 Cells treatment Treat with this compound cell_seeding->treatment harvest Harvest Cells treatment->harvest apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Assay (PI Staining) ros ROS Assay (DCFDA) harvest->apoptosis harvest->cell_cycle harvest->ros

Caption: Experimental workflow for analyzing this compound-treated cells.

apoptosis_pathway cluster_cell Cell Membrane cluster_stains Staining live_cell Live Cell (Phosphatidylserine on inner leaflet) annexin_v Annexin V-FITC (Binds to Phosphatidylserine) live_cell->annexin_v No Binding pi Propidium Iodide (PI) (Stains DNA in permeable cells) live_cell->pi No Staining apoptotic_cell Apoptotic Cell (Phosphatidylserine on outer leaflet) apoptotic_cell->annexin_v Binds apoptotic_cell->pi No Staining necrotic_cell Necrotic Cell (Membrane compromised) necrotic_cell->annexin_v Binds necrotic_cell->pi Stains akt_pathway nutrient_starvation Nutrient Starvation pi3k PI3K nutrient_starvation->pi3k akt Akt Activation pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival kigamicin_b This compound kigamicin_b->akt Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Kigamicin B Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Kigamicin B from Amycolatopsis sp. ML630-mF1.

Troubleshooting Guide

Low yield of this compound is a common challenge in fermentation processes. This guide outlines potential issues, their causes, and actionable solutions to improve production.

IssuePotential Cause(s)Recommended Solution(s)
Low or No this compound Production - Inappropriate media composition (carbon/nitrogen source, minerals).- Suboptimal fermentation parameters (pH, temperature, aeration).- Strain degradation or contamination.- Media Optimization: Systematically evaluate different carbon (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., yeast extract, peptone, soybean meal). Refer to the Media Optimization Protocol.- Parameter Optimization: Optimize pH (typically 6.0-8.0 for actinomycetes), temperature (28-37°C), and agitation/aeration rates. Refer to the Fermentation Parameter Optimization Protocol.- Strain Maintenance: Use fresh inoculum from a well-maintained stock culture. Perform regular microscopic examination and plating to check for contamination.
Inconsistent Batch-to-Batch Yield - Variability in raw materials.- Inconsistent inoculum preparation.- Fluctuations in fermentation conditions.- Raw Material QC: Use high-quality, consistent sources for media components.- Standardized Inoculum: Follow a strict protocol for inoculum development, ensuring consistent age and cell density.- Process Control: Implement tight monitoring and control of pH, temperature, and dissolved oxygen throughout the fermentation.
Foaming - High protein content in the medium.- Excessive agitation or aeration.- Add antifoaming agents (e.g., silicone-based) as needed.- Optimize agitation and aeration rates to minimize shear stress while maintaining adequate oxygen supply.
Contamination (Bacterial or Fungal) - Improper sterilization of media or equipment.- Non-aseptic sampling or transfer techniques.- Sterilization Validation: Ensure autoclave cycles are effective for the media volume.- Aseptic Technique: Reinforce and adhere to strict aseptic practices for all manipulations.
Slow or Poor Growth of Amycolatopsis sp. - Nutrient limitation.- Presence of inhibitory substances.- Suboptimal physical parameters.- Nutrient Supplementation: Test the addition of growth factors or trace elements.- Media Analysis: Analyze raw materials for potential inhibitors.- Parameter Adjustment: Re-evaluate and optimize pH, temperature, and aeration for biomass production phase.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound?

This compound is a novel antitumor antibiotic discovered from the culture broth of Amycolatopsis sp. ML630-mF1[1].

Q2: What type of compound is this compound and how is it synthesized?

This compound is a polycyclic aromatic natural product, classified as a polyphenol[2][3]. Its biosynthesis is suggested to proceed via a Type II Polyketide Synthase (PKS) pathway. A putative Type II PKS gene cluster has been identified in a related kigamicin-producing strain, Amycolatopsis regifaucium[2].

Q3: What are typical fermentation conditions for Amycolatopsis species?

While specific optimal conditions for this compound are not extensively published, typical parameters for antibiotic production in Amycolatopsis and other actinomycetes can be used as a starting point. The optimal growth temperature for most actinomycetes is between 23-37°C, with an optimal pH ranging from 6.0 to 8.0[4].

Q4: How can I systematically optimize the fermentation medium for improved this compound yield?

A systematic approach such as the "One Strain Many Compounds" (OSMAC) strategy or statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) can be employed. This involves screening various carbon and nitrogen sources, followed by optimizing the concentrations of the most influential components[5][6]. For a detailed procedure, refer to the Media Optimization Protocol.

Q5: What are the key fermentation parameters to control for consistent this compound production?

Key parameters to monitor and control include pH, temperature, dissolved oxygen (DO), and agitation rate. Maintaining these parameters within their optimal ranges is crucial for reproducible yields.

Q6: My Amycolatopsis culture is growing well, but the this compound yield is still low. What should I investigate?

Secondary metabolite production is often triggered by specific nutritional cues or stressors and typically occurs during the stationary phase of growth. Consider the following:

  • Nutrient Limitation: The depletion of a key nutrient (e.g., phosphate) can sometimes induce secondary metabolism.

  • Precursor Supply: As a polyketide, this compound biosynthesis depends on the availability of acetyl-CoA and malonyl-CoA. Ensure the primary metabolic pathways supplying these precursors are active.

  • Feedback Inhibition: The product itself or an intermediate in the pathway might be inhibiting its own synthesis. Fed-batch cultivation or in-situ product removal could be explored.

Experimental Protocols

Media Optimization Protocol

This protocol describes a systematic approach to enhance this compound production by optimizing the culture medium.

  • Baseline Culture: Establish a baseline fermentation using a known medium for actinomycete cultivation (e.g., Tryptic Soy Broth or a custom medium from literature on Amycolatopsis fermentation).

  • Component Screening (One-Factor-at-a-Time or Plackett-Burman Design):

    • Carbon Sources: Test various carbon sources (e.g., glucose, starch, glycerol, maltose) at a fixed concentration (e.g., 20 g/L).

    • Nitrogen Sources: Evaluate different organic and inorganic nitrogen sources (e.g., yeast extract, peptone, soybean meal, ammonium sulfate) at a fixed concentration (e.g., 10 g/L).

    • Trace Elements: Assess the effect of adding a trace element solution (e.g., containing Fe, Mn, Zn, Co).

  • Concentration Optimization (Response Surface Methodology):

    • Identify the most significant factors from the screening step.

    • Design a Central Composite Design (CCD) or Box-Behnken Design (BBD) experiment to investigate the optimal concentrations of these key components and their interactions.

  • Analysis: At the end of each fermentation, measure cell growth (e.g., dry cell weight) and quantify this compound yield using a suitable analytical method (e.g., HPLC).

  • Validation: Perform a confirmation run using the optimized medium to validate the predicted improvement in yield.

Fermentation Parameter Optimization Protocol

This protocol outlines the optimization of physical parameters in a bioreactor.

  • Inoculum Preparation: Prepare a standardized seed culture of Amycolatopsis sp. ML630-mF1 in a suitable seed medium.

  • Bioreactor Setup: Inoculate the production bioreactor containing the optimized medium with a defined percentage of the seed culture (e.g., 5-10% v/v).

  • Parameter Optimization (One-Factor-at-a-Time or Design of Experiments):

    • Temperature: Evaluate a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C) while keeping other parameters constant.

    • pH: Test different pH control setpoints (e.g., 6.5, 7.0, 7.5, 8.0). The pH can be controlled using automated addition of acid (e.g., HCl) and base (e.g., NaOH).

    • Dissolved Oxygen (DO): Maintain DO at different levels (e.g., 20%, 40%, 60% saturation) by cascading agitation and/or aeration rate.

  • Sampling and Analysis: Take periodic samples to monitor cell growth, substrate consumption, and this compound production.

  • Data Evaluation: Determine the optimal setpoints for each parameter that result in the highest this compound titer and productivity.

Visualizations

Experimental_Workflow_for_Yield_Improvement cluster_strain Strain Maintenance & Inoculum cluster_optimization Optimization Strategy cluster_fermentation Fermentation & Analysis Stock_Culture Stock Culture (Amycolatopsis sp.) Seed_Culture Seed Culture Development Stock_Culture->Seed_Culture Media_Optimization Media Optimization (Carbon, Nitrogen, etc.) Seed_Culture->Media_Optimization Parameter_Optimization Parameter Optimization (pH, Temp, DO) Media_Optimization->Parameter_Optimization Bioreactor Bioreactor Fermentation Parameter_Optimization->Bioreactor Analysis Analysis (Growth, this compound Yield) Bioreactor->Analysis Analysis->Media_Optimization Feedback for further optimization

Caption: Experimental workflow for improving this compound yield.

Putative_Biosynthetic_Pathway_of_Kigamicin_B cluster_pks Type II Polyketide Synthase (PKS) cluster_modification Post-PKS Modifications Starter_Unit Starter Unit (e.g., Acetyl-CoA) Minimal_PKS Minimal PKS (KS-CLF, ACP) Starter_Unit->Minimal_PKS Extender_Units Extender Units (Malonyl-CoA) Extender_Units->Minimal_PKS Polyketide_Chain Nascent Poly-β-keto Chain Minimal_PKS->Polyketide_Chain Cyclization Cyclases (CYC) & Aromatases (ARO) Polyketide_Chain->Cyclization Aromatic_Core Polycyclic Aromatic Core Cyclization->Aromatic_Core Tailoring_Enzymes Tailoring Enzymes (Oxygenases, Methyltransferases, Glycosyltransferases) Aromatic_Core->Tailoring_Enzymes Kigamicin_B This compound Tailoring_Enzymes->Kigamicin_B

Caption: Putative biosynthetic pathway for this compound.

References

Kigamicin B stability under different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Kigamicin B under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the structural characteristics of this compound, a polycyclic aromatic antibiotic with glycosidic linkages, its stability is likely influenced by pH, temperature, and light exposure. Polycyclic aromatic compounds can be susceptible to oxidation, while the glycosidic bonds are prone to hydrolysis under acidic or basic conditions. Many complex organic molecules are also sensitive to photodegradation.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound in amber-colored vials or containers that block both ultraviolet and visible light to prevent photodegradation.[4][5] For long-term storage, refrigeration (2-8°C) or freezing (below -20°C) is recommended, depending on the solvent used for dissolution.[6][7] Always refer to the product-specific datasheet for precise storage instructions.

Q3: How should I handle this compound in the laboratory to minimize degradation?

A3: When working with this compound, it is best practice to minimize its exposure to light by working in a dimly lit area or by using aluminum foil to cover solutions and containers.[4][8] Prepare solutions fresh for each experiment whenever possible. If stock solutions need to be stored, they should be kept in tightly sealed, light-protected containers at a low temperature.[9] Use of amber-colored glassware for sample preparation is also recommended.[1]

Q4: Are there any known degradation pathways for compounds similar to this compound?

A4: While specific degradation pathways for this compound have not been detailed in the literature, compounds with similar structures, such as xanthone glycosides, can undergo degradation through several mechanisms.[10] The primary pathways include the hydrolysis of the glycosidic bonds, leading to the separation of the sugar moieties from the aglycone core. The polycyclic aromatic structure may also be susceptible to oxidative degradation, which can result in the formation of ketones and quinones.[2][11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with this compound. Degradation of the compound due to improper handling or storage.Review your storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. Prepare fresh solutions for each experiment.[4][5][8]
Loss of biological activity of this compound over time. The compound may be unstable in the chosen solvent or at the experimental pH and temperature.Perform a stability study of this compound under your specific experimental conditions (pH, temperature, solvent). This will help determine the compound's half-life and optimal conditions for use.[13][14]
Appearance of unknown peaks in analytical assays (e.g., HPLC). These may be degradation products of this compound.Conduct stress testing (e.g., exposure to high temperature, extreme pH, and light) to intentionally degrade the compound and identify the degradation products. This can help in developing stability-indicating analytical methods.[7][15]

Quantitative Data Summary

Since specific stability data for this compound is not publicly available, the following table provides a hypothetical example of how stability data for a similar polycyclic aromatic glycoside might be presented. This data is for illustrative purposes only.

ConditionTime (hours)Remaining Compound (%)
pH 3 (40°C) 0100
2485
4872
7261
pH 7 (40°C) 0100
2498
4895
7292
pH 9 (40°C) 0100
2490
4881
7273
Light Exposure (25°C) 0100
2492
4885
7278

Experimental Protocols

Protocol for Determining the pH Stability of this compound
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the this compound stock solution into each of the prepared buffers to a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Protocol for Determining the Temperature Stability of this compound
  • Preparation of Solution: Prepare a solution of this compound in a suitable buffer at a pH where the compound is known to be relatively stable.

  • Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Sampling: At various time points, remove a vial from each temperature and quench the degradation reaction by freezing the sample.

  • Analysis: Analyze the samples by HPLC to quantify the amount of this compound remaining.

  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate. The Arrhenius equation can be used to model the temperature dependence of the degradation rate.[14]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution incubate_ph Incubate at Different pH prep_stock->incubate_ph incubate_temp Incubate at Different Temperatures prep_stock->incubate_temp prep_buffers Prepare Buffers (Varying pH) prep_buffers->incubate_ph sampling Collect Samples at Time Points incubate_ph->sampling incubate_temp->sampling hplc HPLC Analysis sampling->hplc data_analysis Analyze Data & Determine Degradation Rate hplc->data_analysis

Caption: Experimental workflow for stability testing.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Kigamicin_B This compound (Xanthone Glycoside) Aglycone Aglycone (Xanthone Core) Kigamicin_B->Aglycone Acid/Base (H+) / (OH-) Sugars Sugar Moieties Kigamicin_B->Sugars Acid/Base (H+) / (OH-) Oxidized_Products Oxidized Products (e.g., Ketones, Quinones) Aglycone->Oxidized_Products Light/Oxidizing Agents

Caption: Hypothetical degradation pathway for this compound.

References

Solubility of Kigamicin B in laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Kigamicin B in common laboratory solvents. It includes a troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and visual diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel antitumor antibiotic discovered from the culture broth of Amycolatopsis sp.[1][2] It is part of a family of compounds (Kigamicins A, B, C, D, and E) that have shown selective killing activity against PANC-1 cells under nutrient-starved conditions.[1][2] These compounds possess a unique fused octacyclic ring system.[3]

Q2: In which solvents is this compound expected to be soluble?

Q3: Are there any known stability issues with this compound in solution?

The stability of this compound in various solvents over time has not been extensively documented. As a general precaution, it is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or lower, protected from light, to minimize degradation. For critical applications, a stability study is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitate is observed in the stock solution. The concentration of this compound exceeds its solubility limit in the chosen solvent.Gently warm the solution and vortex or sonicate to aid dissolution. If precipitation persists, consider diluting the stock solution or using a different solvent with higher solubilizing capacity (e.g., DMSO).
Inconsistent experimental results when using this compound. - Degradation of this compound in solution.- Incomplete dissolution of the compound.- Prepare fresh solutions before each experiment.- Store stock solutions appropriately (at -20°C or below, protected from light).- Ensure complete dissolution by visual inspection before use. Centrifuge the solution and use the supernatant if minor precipitation is present.
Low cell permeability or biological activity observed. The solvent used may not be optimal for cell-based assays, or the final solvent concentration may be toxic to the cells.- Use a biocompatible solvent like DMSO, ensuring the final concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity.[6][7]- Perform a solvent toxicity control experiment to determine the maximum tolerable solvent concentration for your cell line.

Solubility Data

The following table summarizes the qualitative solubility of the related compound, Kigamicin C, which can be used as a preliminary guide for this compound. Quantitative determination of this compound solubility is recommended.

Solvent Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble[4][5]
EthanolSoluble[4][5]
MethanolSoluble[4][5]
N,N-Dimethylformamide (DMF)Soluble[5]

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a laboratory solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Sonicator (optional)

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a precise volume of the selected solvent to each vial.

    • Tightly cap the vials and vortex vigorously for 2 minutes.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for a specified period (e.g., 24-48 hours) to ensure saturation is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Analysis of the Supernatant:

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method or spectrophotometry at its maximum absorbance wavelength.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant by accounting for the dilution factor. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Visual Diagrams

Experimental Workflow for Solubility Determination

G Figure 1. Experimental Workflow for Determining this compound Solubility A 1. Prepare Supersaturated Solution (Excess this compound + Solvent) B 2. Equilibrate (e.g., 24-48h at 25°C) A->B C 3. Centrifuge to Pellet Undissolved Solid B->C D 4. Collect and Dilute Supernatant C->D E 5. Analyze Concentration (e.g., HPLC, Spectrophotometry) D->E F 6. Calculate Solubility E->F

Figure 1. Experimental Workflow for Determining this compound Solubility

Hypothetical Signaling Pathway Inhibition by this compound

G Figure 2. Hypothetical Anti-Tumor Signaling Pathway cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation KigamicinB This compound KigamicinB->Raf Inhibition Apoptosis Apoptosis KigamicinB->Apoptosis

Figure 2. Hypothetical Anti-Tumor Signaling Pathway

References

Technical Support Center: Optimizing Culture Conditions for Amycolatopsis sp.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of culture conditions for Amycolatopsis sp., including the specific strain ML630-mF1. The recommendations provided are based on established protocols for the Amycolatopsis genus and should be adapted as a starting point for strain-specific optimization.

Frequently Asked Questions (FAQs)

1. What are the typical growth conditions for Amycolatopsis species?

Amycolatopsis are Gram-positive, aerobic, mycelial bacteria.[1][2] Most species grow well on standard actinomycete media, such as ISP2 or Bennet's agar, at temperatures between 28-37°C and a pH of 7.0-7.6.[2][3][4] Liquid cultures require good aeration and agitation to ensure sufficient oxygen supply and nutrient distribution.[3][5]

2. What are common carbon and nitrogen sources for Amycolatopsis fermentation?

Commonly used carbon sources include glucose, glycerol, and dextrin.[1][2][6] Nitrogen sources can be complex, such as yeast extract, tryptone, malt extract, and soybean flour, or defined, like asparagine and ammonium sulfate.[2][4][7][8] The choice of carbon and nitrogen sources can significantly impact both biomass and secondary metabolite production.

3. How long does a typical fermentation take?

The duration of fermentation can vary widely depending on the strain, medium, and desired product. Logarithmic growth is often observed within the first 24-48 hours.[1] Secondary metabolite production is typically highest during the stationary phase, which can extend from 120 hours to 10 days.[5][6][9]

4. Why is dissolved oxygen (DO) control important?

Dissolved oxygen tension (DOT) is a critical factor for the growth of aerobic Amycolatopsis and the biosynthesis of many secondary metabolites.[6][9] Maintaining a specific DOT level, often between 20-30%, can enhance product yields significantly.[9]

Troubleshooting Guide

Issue Potential Causes Suggested Solutions
Poor or No Growth - Inappropriate medium composition (pH, nutrients)- Suboptimal temperature- Low inoculum density- Contamination- Adjust medium pH to 7.0-7.6.[3]- Test a range of temperatures (e.g., 28°C, 30°C, 37°C).[2][3][6]- Increase inoculum size (e.g., start with 4.5-5% v/v).[3][8]- Check for contamination via microscopy and re-streak from a pure culture.
Low Yield of Secondary Metabolite - Suboptimal precursor availability- Catabolite repression by carbon source- Incorrect fermentation parameters (pH, DO, agitation)- Non-optimal harvest time- Supplement with known precursors for your target compound.- Test different carbon sources like glycerol instead of glucose.[1]- Implement fed-batch strategies to maintain low levels of the primary carbon source.[4][5][10]- Optimize pH (e.g., two-stage control: 6.5 then 7.0).[5][10]- Control DOT, for instance, at 30% saturation.[5][10]- Perform a time-course study to identify the peak production period.
High Biomass, Low Product Yield - Nutrient diversion to primary metabolism- Feedback inhibition by the product- Induce nutrient limitation (e.g., phosphate) to trigger secondary metabolism.- Use resins in the culture medium to adsorb the product as it is formed, reducing feedback inhibition.
Foaming in Bioreactor - High protein content in the medium (e.g., yeast extract, soy flour)- High agitation speed- Add an antifoaming agent (e.g., SAG 710) to the medium.[7]- Reduce the agitation speed, but ensure DO levels remain adequate.
Inconsistent Results Between Batches - Variation in inoculum quality- Inconsistent media preparation- Fluctuation in physical parameters- Standardize inoculum preparation protocol (age, cell density).- Ensure precise measurement and thorough mixing of all media components.- Calibrate probes (pH, DO) before each fermentation run and monitor parameters closely.

Data Presentation: Starting Culture Parameters

The following tables summarize common starting points for optimizing Amycolatopsis culture conditions based on literature for various species.

Table 1: Common Media Components

ComponentConcentration RangePurposeReferences
Carbon Sources
Glucose5 - 20 g/LPrimary Carbon Source[1][6][11]
Glycerol10 - 20 g/LPrimary Carbon Source[1][2][4]
Dextrin20 g/LComplex Carbon Source[2]
Nitrogen Sources
Yeast Extract1 - 5 g/LComplex Nitrogen Source[4][7][11]
Tryptone2 g/LComplex Nitrogen Source[4][11]
Soybean Flour30 g/LComplex Nitrogen Source[8]
Asparagine2.0 g/LDefined Nitrogen Source[1]
Minerals
CaCO₃2 g/LpH Buffer[1][2]
MgSO₄·7H₂O0.2 - 0.6 g/LCo-factor[1][11]
KH₂PO₄0.27 - 3.5 g/LPhosphate Source[1][11][12]

Table 2: Physical Fermentation Parameters

ParameterOptimized RangeTarget ProductReferences
pH 7.0 - 7.6Vancomycin[3][9]
Temperature 29 - 30°CVancomycin[3][6]
Agitation 220 - 255 rpmVancomycin, Rifamycin SV[3][4]
Dissolved Oxygen (DOT) 20 - 30%Vancomycin[9]
Inoculum Size 4.5 - 5% (v/v)Vancomycin[3][8]

Experimental Protocols

Protocol 1: Inoculum Preparation

  • Aseptically transfer a single, well-isolated colony of Amycolatopsis sp. ML630-mF1 from a fresh agar plate into a 250 mL flask containing 50 mL of a seed medium (e.g., ISP2 or Bennet's medium).[2][4]

  • Incubate the flask at 30°C on a rotary shaker at 200-220 rpm for 48 hours, or until the culture becomes visibly turbid and filamentous.[4][6]

  • Use this seed culture to inoculate the main production fermentor at a ratio of 5% (v/v).[8]

Protocol 2: Batch Fermentation in a Bioreactor

  • Prepare the production medium according to the optimized formulation and sterilize the bioreactor.

  • Calibrate the pH and DO probes.

  • Inoculate the sterile medium with the prepared seed culture.

  • Set the fermentation parameters (e.g., Temperature: 30°C, Agitation: 500 rpm, Aeration: 1.0 vvm).[5]

  • Control the pH at the desired setpoint (e.g., 7.0) using automated addition of acid/base.[9]

  • Control the Dissolved Oxygen (DO) level above 20-30% by adjusting the agitation speed or enriching the inlet air with oxygen.[5][9]

  • Withdraw samples aseptically at regular intervals (e.g., every 12 or 24 hours) to measure biomass (Dry Cell Weight), substrate consumption, and secondary metabolite concentration.

Mandatory Visualizations

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_analysis Phase 3: Analysis & Optimization Strain Stock Culture (Amycolatopsis sp. ML630-mF1) Inoculum Inoculum Development (Seed Flasks) Strain->Inoculum Bioreactor Production Bioreactor (Batch or Fed-Batch) Inoculum->Bioreactor Sampling Time-Course Sampling (Biomass, Metabolites) Bioreactor->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis Quantification (e.g., HPLC) Extraction->Analysis Optimization Data Analysis & Parameter Optimization Analysis->Optimization Optimization->Bioreactor Iterate

Caption: General workflow for optimizing secondary metabolite production.

TroubleshootingTree Start Low Product Yield CheckGrowth Is Biomass Normal? Start->CheckGrowth CheckParams Are Physical Parameters (pH, Temp, DO) Optimal? CheckGrowth->CheckParams Yes Sol_Growth Troubleshoot Growth: - Check Inoculum - Test Media Variations - Rule out Contamination CheckGrowth->Sol_Growth No CheckMedia Is Medium Composition Optimal? CheckParams->CheckMedia Yes Sol_Params Optimize Physical Parameters: - Calibrate Probes - Run DO/pH/Temp Profiles CheckParams->Sol_Params No Sol_Media Optimize Medium: - Test C/N Ratios - Add Precursors - Implement Fed-Batch CheckMedia->Sol_Media No

Caption: Decision tree for troubleshooting low secondary metabolite yield.

References

Technical Support Center: Investigating the Degradation of Kigamicin B in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the stability and degradation of Kigamicin B. This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist in designing and executing robust experiments to elucidate the degradation pathways of this novel antitumor antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they essential for a novel compound like this compound?

Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions to accelerate its decomposition.[1][2][3] These studies are crucial for a new molecule like this compound for several reasons:

  • Pathway Identification: They help identify potential degradation products and elucidate the degradation pathways.[1][2][4]

  • Method Development: The resulting mixture of the parent drug and its degradants is used to develop and validate a "stability-indicating" analytical method—a method that can accurately measure the active ingredient without interference from any degradation products.[1]

  • Intrinsic Stability: These studies reveal the inherent stability of the molecule and its susceptibility to various environmental factors like pH, light, and oxidation.[5]

  • Formulation & Packaging: The information guides the development of stable formulations and helps determine appropriate packaging and storage conditions.[4]

Q2: What are the standard stress conditions that should be applied to this compound in solution?

According to ICH guidelines, a comprehensive forced degradation study should include the following conditions:

  • Acid Hydrolysis: Using a strong acid (e.g., 0.1 M HCl).

  • Base Hydrolysis: Using a strong base (e.g., 0.1 M NaOH).

  • Neutral Hydrolysis: Using water.

  • Oxidation: Using an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).[6]

  • Photolytic Degradation: Exposing the solution to a combination of UV and visible light.

  • Thermal Degradation: Heating the solution at an elevated temperature (e.g., in 10°C increments above the temperature for accelerated testing, such as 50°C, 60°C).

Q3: How much degradation should I aim for in these studies?

The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate.[1] This range ensures that a sufficient amount of primary degradation products are formed for detection and characterization, while enough parent compound remains to demonstrate the separation capability of the analytical method.

Q4: What is the most suitable analytical technique for analyzing this compound and its degradation products?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is the preferred technique.

  • HPLC provides the necessary separation of this compound from its potential degradants.

  • MS offers high sensitivity and specificity, enabling the detection and identification of degradation products by providing mass-to-charge (m/z) ratio information, which is critical for structure elucidation.

Troubleshooting Guide: HPLC-MS Analysis

This guide addresses common issues encountered during the analysis of this compound degradation samples.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload.- Incompatibility between sample solvent and mobile phase.- Presence of active sites on the column packing.- Column deterioration.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase whenever possible.[7]- Add a competing agent to the mobile phase or use a different column type.- Replace the column.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuation in column temperature.- Pump malfunction or leaks.- Prepare mobile phase fresh daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks / Baseline Noise - Contaminated mobile phase or glassware.- Sample carryover from previous injections.- Air bubbles in the system.- Use high-purity solvents and clean all equipment thoroughly.- Implement a robust needle wash protocol between injections.- Degas the mobile phase before use.
Low Sensitivity / No Degradant Peaks - Insufficient degradation.- Degradation products are not UV-active or do not ionize well.- Inappropriate detector settings.- Increase the duration or severity of the stress condition.- Use a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) if degradants lack a chromophore.- Optimize MS source parameters (e.g., gas flows, temperatures, voltages) for the expected degradants.
High System Backpressure - Clogged column frit.- Buffer precipitation in the mobile phase.- Particulate matter from the sample.- Reverse-flush the column (if recommended by the manufacturer).- Ensure the buffer is soluble in the highest organic percentage of your gradient.- Filter all samples before injection using a 0.22 µm syringe filter.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Neutralize with an equivalent amount of acid before analysis.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

  • Incubation:

    • For hydrolytic and oxidative studies, incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • For thermal degradation, store the solutions in the dark at 60°C.

    • For photolytic studies, expose the solution to a calibrated light source as per ICH Q1B guidelines. Protect a control sample from light.

  • Sample Analysis: At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., by cooling or neutralization), and dilute with mobile phase to a suitable concentration for HPLC-MS analysis.

Protocol 2: Development of a Stability-Indicating HPLC-MS Method

This protocol describes a general approach to developing a method capable of separating this compound from its degradation products.

  • Column Selection: Start with a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) as it is versatile for a wide range of molecules.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid in Water (provides protons for positive mode ESI-MS).

    • Organic Phase (B): 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to separate compounds with varying polarities.

    • Initial Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes).

    • Optimization: Adjust the gradient slope and duration based on the separation of the parent peak and the newly formed degradation peaks from the stressed samples.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform an initial full scan analysis (e.g., m/z 100-1500) to identify the m/z of this compound and its degradation products.

    • Further structural elucidation can be performed using tandem MS (MS/MS) to obtain fragmentation patterns of the parent and degradant ions.

  • Method Validation: Once optimized, validate the method for specificity by demonstrating that the this compound peak is free from co-eluting peaks in the stressed samples.

Data Presentation

Quantitative data from degradation studies should be summarized for clarity and comparison.

Table 1: Summary of this compound Degradation Under Forced Stress Conditions

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products Detected
0.1 M HCl246018.53
0.1 M NaOH86045.25
Water24603.11
3% H₂O₂8Room Temp25.84
Photolytic (ICH Q1B)8Room Temp12.32
Thermal24809.72
Data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Degradation Products of this compound Detected by LC-MS

Degradation ProductRetention Time (min)Observed m/z [M+H]⁺Proposed Change
DP14.2[Calculated m/z]Hydrolysis of terminal sugar moiety
DP25.8[Calculated m/z]Epimerization at a stereocenter
DP37.1[Calculated m/z + 16]Oxidation (e.g., N-oxide or hydroxylation)
DP49.5[Calculated m/z]Hydrolysis of internal glycosidic bond
Data is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for this compound Degradation Studies

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A This compound Stock Solution B Acid Hydrolysis (HCl, Heat) A->B Apply Stress C Base Hydrolysis (NaOH, Heat) A->C Apply Stress D Oxidation (H2O2) A->D Apply Stress E Photolysis (Light) A->E Apply Stress F Thermal (Heat) A->F Apply Stress G Sample Quenching & Dilution B->G C->G D->G E->G F->G H HPLC-MS Analysis (Full Scan & MS/MS) G->H I Identify Degradants (m/z, RT) H->I J Quantify Degradation (% Loss) H->J K Elucidate Structures I->K L Propose Degradation Pathways J->L K->L

Caption: Workflow for investigating this compound degradation.

Hypothetical Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_other Other Reactions KigB This compound (Parent Molecule) Sugar1 Loss of Terminal Sugar KigB->Sugar1 Cleavage of glycosidic bond Oxide N-Oxide Derivative KigB->Oxide H2O2 Hydrox Hydroxylated Derivative KigB->Hydrox H2O2 Epimer Epimerization Product KigB->Epimer pH or Heat Aglycone Aglycone (Loss of all sugars) Sugar1->Aglycone Further hydrolysis

References

Technical Support Center: Overcoming Kigamicin B Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating acquired resistance to Kigamicin B in cancer cell lines.

Disclaimer

Information regarding the specific mechanism of action of this compound is limited in published literature. The guidance provided here is based on the known mechanism of its analog, Kigamicin D, which is reported to inhibit the activation of Akt in cancer cells under nutrient-deprived conditions.[1][2] It is assumed that this compound acts through a similar pathway. The troubleshooting strategies are derived from established mechanisms of resistance to other PI3K/Akt pathway inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound after several treatments. What is the likely mechanism of resistance?

A1: Acquired resistance to drugs targeting the PI3K/Akt pathway, like this compound is likely to be, can arise from several mechanisms. These include:

  • Reactivation of the PI3K/Akt Pathway: Cells may develop mutations in pathway components (e.g., PIK3CA, PTEN) that render the drug less effective.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the Akt pathway by upregulating alternative survival pathways, most commonly the MAPK/ERK pathway.

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activity of RTKs such as HER2, HER3, or IGF1R can lead to renewed signaling input into the PI3K/Akt or other survival pathways.[3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

Q2: How can I confirm that my cells have developed resistance to this compound?

A2: Resistance can be confirmed by performing a dose-response assay and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: What are the first experimental steps I should take to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to perform a Western blot analysis to check the phosphorylation status of key signaling proteins in both your parental and resistant cell lines, with and without this compound treatment. You should probe for:

  • Phospho-Akt (Ser473) and total Akt

  • Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2

  • Phospho-S6 Ribosomal Protein (Ser235/236) and total S6

  • Key receptor tyrosine kinases (e.g., EGFR, HER2)

This will help you determine if the resistance is due to reactivation of the Akt pathway or activation of a bypass pathway like MAPK/ERK.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound and resistant cell lines.

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for this compound. 1. Variation in cell seeding density.[5][6]2. Inconsistent duration of drug exposure.3. This compound degradation (if stock solution is old or improperly stored).1. Ensure a consistent number of cells are seeded for each experiment. Perform a growth curve analysis to determine the optimal seeding density.[5]2. Standardize the drug incubation time across all experiments (e.g., 48 or 72 hours).3. Prepare fresh stock solutions of this compound and store them appropriately.
Western blot shows no change in p-Akt levels in resistant cells upon this compound treatment, but the cells are still viable. 1. The cells may have activated a bypass signaling pathway, such as the MAPK/ERK pathway.2. The cells could have developed resistance through a mechanism that does not involve the Akt pathway, such as increased drug efflux.1. Probe your Western blot for key proteins in other survival pathways, such as p-ERK. If p-ERK is elevated in the resistant cells, consider combination therapy with a MEK inhibitor.2. Perform an drug efflux assay using a fluorescent substrate for ABC transporters (e.g., rhodamine 123).
My resistant cell line shows increased phosphorylation of a receptor tyrosine kinase (RTK). The resistant cells may be overexpressing or have an activating mutation in an RTK, which is providing a compensatory survival signal.1. Confirm the increased expression of the RTK using qPCR or flow cytometry.2. Consider a combination therapy of this compound with a specific inhibitor of that RTK.
Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical data from a dose-response experiment comparing a parental (sensitive) cancer cell line to a derived this compound-resistant subline.

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental LineThis compound0.5-
Resistant SublineThis compound8.016x
Parental LineDoxorubicin0.2-
Resistant SublineDoxorubicin0.251.25x

This table illustrates that the resistant subline has a significantly higher IC50 for this compound while maintaining similar sensitivity to an unrelated chemotherapeutic agent, suggesting a specific resistance mechanism.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to the drug.

  • Initial Culture: Culture the parental cancer cell line in their recommended growth medium.

  • Dose Escalation:

    • Begin by treating the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of growth).

    • When the cells resume a normal growth rate, passage them and increase the concentration of this compound by approximately 1.5 to 2-fold.

    • Repeat this dose escalation process over several months.

  • Selection of Resistant Population: A resistant population will emerge that can proliferate in the presence of a high concentration of this compound (typically 10-20 times the parental IC50).

  • Verification of Resistance: Periodically perform a dose-response assay (as described in Protocol 2) to determine the IC50 of the cultured cells and compare it to the parental line.

  • Maintenance of Resistant Line: Once a stable resistant line is established, it should be maintained in a continuous culture with a maintenance dose of this compound (approximately the IC50 of the resistant line) to prevent the loss of the resistant phenotype.

Protocol 2: Determining this compound IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the IC50 value of this compound.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to use a 2-fold or 3-fold serial dilution spanning a wide concentration range (e.g., from 0.01 µM to 100 µM). Also include a vehicle control (e.g., DMSO).

  • Drug Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

Signaling Pathway Diagram

KigamicinB_Resistance cluster_0 Cell Membrane cluster_1 Cytoplasm RTK RTK (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes S6K S6K mTOR->S6K Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates MEK->ERK Bypass Activation ERK->CellSurvival Promotes S6K->CellSurvival Promotes KigamicinB This compound KigamicinB->AKT Inhibits (Proposed) MEKi MEK Inhibitor MEKi->MEK Inhibits

Caption: Proposed mechanism of this compound and a common resistance pathway.

Experimental Workflow Diagram

Resistance_Workflow start Reduced this compound Efficacy Observed in Cell Line ic50 Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Line start->ic50 is_resistant Is IC50 Significantly Increased? ic50->is_resistant western Investigate Mechanism: Western Blot for p-Akt, p-ERK, etc. is_resistant->western Yes end Characterize Resistant Phenotype is_resistant->end No pathway Pathway Analysis western->pathway akt_reactivated p-Akt Reactivated pathway->akt_reactivated p-Akt High erk_activated p-ERK Increased (Bypass Pathway) pathway->erk_activated p-ERK High other_mech Other Mechanisms (e.g., Drug Efflux) pathway->other_mech No Change akt_reactivated->end combo_mek Test Combination Therapy: This compound + MEK Inhibitor erk_activated->combo_mek other_mech->end combo_mek->end

Caption: Workflow for investigating this compound resistance.

References

Kigamicin B Formulation Strategies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in the formulation and delivery of Kigamicin B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing effective delivery systems for this compound?

The primary challenges in formulating this compound stem from its molecular characteristics, which are common to many novel anti-tumor antibiotics. These include:

  • Poor Aqueous Solubility: Like many complex natural products, Kigamicins are likely to have low solubility in water, making intravenous administration difficult and limiting bioavailability. Although the solubility of this compound is not explicitly documented in publicly available literature, related compounds like Kigamicin C are soluble in organic solvents such as ethanol, methanol, DMSO, and DMF, suggesting a lipophilic nature.[1][]

  • Potential for Off-Target Toxicity: While Kigamicins show selective activity against cancer cells under nutrient-starved conditions, systemic administration could still lead to unforeseen side effects.[][3] Encapsulation within a delivery system can help mitigate this by targeting the drug to the tumor site.

  • Chemical Stability: The complex octacyclic ring system of Kigamicins may be susceptible to degradation in certain pH or enzymatic environments, necessitating protective formulation strategies.[4]

Q2: What are the most promising formulation strategies to enhance this compound delivery?

Based on strategies employed for other hydrophobic anticancer agents, the most promising approaches for this compound would be nanoformulations. These can improve solubility, stability, and tumor targeting. Key strategies include:

  • Liposomes: These are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[5][6] For a lipophilic drug like this compound, it would likely be entrapped within the lipid bilayer. PEGylation (coating with polyethylene glycol) of liposomes can further enhance circulation time.[7][8]

  • Polymer-Drug Conjugates: Covalently linking this compound to a biocompatible polymer, such as polyethylene glycol (PEG) or poly(L-glutamic acid) (PG), can dramatically increase its water solubility and in vivo stability.[9][10] This strategy has been successfully used for other anticancer drugs like paclitaxel.[9]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to form a matrix that encapsulates the drug.[11] These nanoparticles can protect the drug from degradation and provide controlled release. Surface modification with targeting ligands can further enhance tumor-specific delivery.[12]

Troubleshooting Guides

Problem 1: Low Drug Loading/Encapsulation Efficiency in Nanoformulations

Possible Causes & Solutions

Possible Cause Suggested Solution
Poor drug solubility in the organic solvent used for formulation. Screen a panel of organic solvents (e.g., acetone, dichloromethane, acetonitrile) to find one that effectively dissolves both the polymer/lipid and this compound. A solvent system with a high partition coefficient for the drug may improve encapsulation.
Drug precipitation during the formulation process. Optimize the ratio of the organic phase to the aqueous phase. A faster mixing or homogenization process can sometimes prevent premature drug precipitation. Consider using a solvent evaporation technique where the drug and carrier are co-dissolved.
Insufficient interaction between the drug and the carrier material. For liposomes, consider using lipids with a charge that is opposite to any partial charge on the this compound molecule to enhance electrostatic interactions. For polymer conjugates, ensure the linker chemistry is efficient and stable.
Drug leakage during purification (e.g., dialysis or centrifugation). Optimize the purification method. For example, use a dialysis membrane with a smaller molecular weight cutoff or adjust the centrifugation speed and duration to minimize stress on the nanoparticles.
Problem 2: Formulation Instability (Aggregation/Precipitation)

Possible Causes & Solutions

Possible Cause Suggested Solution
Suboptimal surface charge (Zeta Potential). A zeta potential close to neutral can lead to particle aggregation. Modify the formulation to include charged lipids or polymers to increase electrostatic repulsion between particles. A zeta potential of ±30 mV is generally considered stable.
Ineffective steric stabilization. If using PEGylation, ensure the density and molecular weight of the PEG are sufficient to create a stable protective layer. Insufficient PEG coverage can lead to aggregation.
Degradation of the carrier material or drug. Evaluate the stability of this compound and the carrier at the pH and temperature conditions used for formulation and storage. Adjust the buffer and storage conditions accordingly.
High drug loading leading to surface crystallization. A drug loading that exceeds the carrier's capacity can lead to surface crystallization and subsequent aggregation. Try reducing the initial drug concentration to find the optimal loading capacity.

Comparative Data on Formulation Strategies

The following table presents hypothetical data to illustrate the potential characteristics of different this compound nanoformulations. This data is for illustrative purposes and should be experimentally determined.

Formulation Type Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) In Vitro Cytotoxicity (IC50, µM)
Free this compound (in DMSO) N/AN/AN/A1.5
This compound Liposomes 120 ± 15-25 ± 575 ± 80.8
PEGylated this compound Liposomes 135 ± 20-15 ± 472 ± 70.7
This compound-PLGA Nanoparticles 180 ± 25-35 ± 685 ± 50.5
This compound-PEG Conjugate 25 ± 5-5 ± 2N/A1.1

Key Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size and zeta potential (using Dynamic Light Scattering), encapsulation efficiency (using HPLC after disrupting the liposomes with a suitable solvent), and morphology (using Transmission Electron Microscopy).

Protocol 2: Synthesis of a this compound-Polymer Conjugate
  • Polymer Activation: Activate a water-soluble polymer (e.g., PEG with a terminal carboxyl group) using carbodiimide chemistry (e.g., with EDC and NHS) in an anhydrous organic solvent like DMF.

  • Conjugation: Add this compound to the activated polymer solution. The reaction is typically stirred at room temperature for 24-48 hours. A hydroxyl group on the this compound molecule could potentially be used for ester linkage.

  • Purification: Purify the resulting conjugate to remove unreacted drug and polymer using dialysis against a suitable buffer, followed by lyophilization.

  • Characterization: Confirm the successful conjugation using techniques like NMR and FTIR spectroscopy. Determine the drug loading content using UV-Vis spectrophotometry or HPLC after cleaving the drug from the polymer.

Visualizations

Kigamicin_Mechanism cluster_0 Tumor Microenvironment cluster_1 This compound Action Nutrient_Deprivation Nutrient Deprivation (e.g., Glucose Starvation) Cancer_Cell_Tolerance Cancer Cell Tolerance (Akt Activation) Nutrient_Deprivation->Cancer_Cell_Tolerance induces Cell_Death Selective Cancer Cell Death (Apoptosis) Cancer_Cell_Tolerance->Cell_Death prevents Kigamicin_B This compound Akt_Inhibition Block Akt Activation Kigamicin_B->Akt_Inhibition Akt_Inhibition->Cell_Death leads to Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_Evaluation In Vitro & In Vivo Evaluation Formulation This compound Nanoformulation (e.g., Liposomes, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization In_Vitro In Vitro Studies (Cytotoxicity, Cellular Uptake) Characterization->In_Vitro Optimized Formulation In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Data_Analysis Data Analysis & Refinement In_Vivo->Data_Analysis Troubleshooting_Tree Start Formulation Instability (Aggregation Observed) Check_Zeta Is Zeta Potential < |25| mV? Start->Check_Zeta Modify_Charge Action: Add Charged Lipids/ Polymers to Increase Repulsion Check_Zeta->Modify_Charge Yes Check_PEG Is Formulation PEGylated? Check_Zeta->Check_PEG No Stable Formulation Stable Modify_Charge->Stable Modify_PEG Action: Increase PEG Density or Molecular Weight Check_PEG->Modify_PEG Yes Check_Loading Is Drug Loading > 10% w/w? Check_PEG->Check_Loading No Modify_PEG->Stable Reduce_Loading Action: Reduce Initial Drug Concentration Check_Loading->Reduce_Loading Yes Check_Loading->Stable No Reduce_Loading->Stable

References

Technical Support Center: Managing Toxicity in Kigamicin B In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicity during in vivo studies with Kigamicin B. Due to the limited specific data on this compound, this guidance is supplemented with information from related compounds, such as Kigamicin D and other quinone-containing anticancer agents.

Frequently Asked Questions (FAQs)

Q1: What are the potential toxicities associated with this compound administration in vivo?

While specific data for this compound is limited, based on its structural similarity to other anticancer agents like doxorubicin and the broader quinone class of compounds, potential toxicities may include:

  • Cardiotoxicity: Damage to the heart muscle, which can manifest as arrhythmias, reduced cardiac function, and in severe cases, heart failure.[1][2][3][4]

  • Nephrotoxicity: Damage to the kidneys, leading to impaired kidney function, which can be observed through changes in serum creatinine and blood urea nitrogen (BUN) levels.[5][6][7]

  • Myelosuppression: Suppression of the bone marrow's ability to produce blood cells, resulting in neutropenia, thrombocytopenia, and anemia.

  • Gastrointestinal toxicity: Nausea, vomiting, diarrhea, and mucositis are common side effects of many chemotherapeutic agents.

Q2: What is the proposed mechanism of action and its relation to toxicity for the Kigamicin family?

Kigamicin D, a related compound, has been shown to exert its anticancer effects by blocking the activation of Akt (also known as Protein Kinase B) induced by nutrient starvation in cancer cells.[8][9] The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis in cancer cells. However, this pathway is also vital for the health of normal tissues, and its disruption could contribute to the observed toxicities.[10][11][12]

Q3: Are there any known LD50 values for this compound or related compounds?

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Sudden death of animals post-injection Acute toxicity, possible cardiac event.- Immediately review the dosage and concentration of this compound. - Perform a dose-response study to establish the LD50. - Consider slower infusion rates for intravenous administration.
Weight loss exceeding 20% of baseline Systemic toxicity, dehydration, or malnutrition due to gastrointestinal distress.- Monitor animal weight daily. - Provide supportive care, including hydration with subcutaneous fluids and nutritional supplements. - Consider dose reduction or a less frequent dosing schedule.
Lethargy, ruffled fur, and hunched posture General malaise, potential organ toxicity.- Perform a complete blood count (CBC) and serum biochemistry panel to assess organ function (kidney, liver). - Consider co-administration of supportive care agents.
Changes in urine output or color Potential nephrotoxicity.- Monitor urine output and color. - Measure serum creatinine and BUN levels. - Consider co-administration of renoprotective agents.
Irregular breathing or cyanosis Potential cardiotoxicity or respiratory distress.- Monitor respiratory rate and effort. - Consider electrocardiogram (ECG) monitoring if available. - Evaluate for potential co-administration of cardioprotective agents.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following table provides a template for researchers to populate with their own experimental data for comparison.

Table 1: In Vivo Toxicity Profile of this compound (Example Template)

Dose (mg/kg) Route of Administration Observation Period (days) Mortality Rate (%) Mean Body Weight Change (%) Key Serum Biomarker Changes (e.g., Creatinine, ALT, AST)
Enter Dosee.g., IV, IP, Orale.g., 14, 28CalculateCalculateMeasure and Record
..................

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment

  • Animal Model: Select a suitable rodent model (e.g., BALB/c or C57BL/6 mice), aged 6-8 weeks.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to control (vehicle) and treatment groups (at least 3-4 dose levels of this compound). A minimum of 5-10 animals per group is recommended.

  • Administration: Administer this compound via the intended experimental route (e.g., intravenous, intraperitoneal, oral). The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).

    • Record body weight at least three times a week.

    • Monitor food and water intake.

  • Endpoint: The study can be terminated at a predetermined time point (e.g., 14 or 28 days), or when severe toxicity is observed.

  • Necropsy and Analysis:

    • At the end of the study, euthanize all animals.

    • Collect blood for hematology and serum biochemistry analysis.

    • Perform a gross necropsy and collect major organs (heart, liver, kidneys, lungs, spleen) for histopathological examination.

Protocol 2: Mitigating Potential Cardiotoxicity with a Co-administered Agent

  • Agent Selection: Choose a cardioprotective agent. Dexrazoxane is a clinically used agent to mitigate doxorubicin-induced cardiotoxicity and can be considered.[1][3]

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: this compound alone.

    • Group 3: Cardioprotective agent alone.

    • Group 4: this compound + Cardioprotective agent.

  • Administration: Administer the cardioprotective agent according to its established protocol, typically shortly before or concurrently with this compound.

  • Monitoring and Analysis: In addition to the general toxicity monitoring in Protocol 1, include cardiac-specific assessments:

    • Electrocardiogram (ECG) monitoring at baseline and at selected time points.

    • Measurement of cardiac biomarkers (e.g., Troponin I/T, CK-MB) in serum.

    • Detailed histopathological analysis of heart tissue, looking for signs of cardiomyocyte damage.

Visualizations

Kigamicin_Toxicity_Pathway cluster_cell Cell cluster_outcomes Potential Outcomes Kigamicin_B This compound PI3K PI3K Kigamicin_B->PI3K Inhibits Akt Akt (PKB) (Survival Signaling) PI3K->Akt Activates Downstream Downstream Survival and Proliferation Pathways Akt->Downstream Apoptosis Apoptosis (Cancer Cell Death) Akt->Apoptosis Inhibition leads to Toxicity Toxicity in Normal Tissues (e.g., Cardiotoxicity, Nephrotoxicity) Akt->Toxicity Inhibition contributes to Experimental_Workflow start Start: In Vivo Study with this compound observe Observe for Signs of Toxicity (Weight loss, lethargy, etc.) start->observe decision Toxicity Observed? observe->decision no_tox Continue Monitoring decision->no_tox No yes_tox Initiate Troubleshooting Protocol decision->yes_tox Yes no_tox->observe supportive Provide Supportive Care (Hydration, Nutrition) yes_tox->supportive dose_adj Consider Dose Adjustment (Reduction or Frequency Change) supportive->dose_adj co_admin Consider Co-administration of Protective Agents dose_adj->co_admin analyze Collect Samples for Analysis (Blood, Tissues) co_admin->analyze end End of Study / Euthanasia analyze->end

References

Validation & Comparative

A Comparative Guide to Kigamicin B and Doxorubicin in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer agents Kigamicin B and the well-established chemotherapeutic drug, doxorubicin. Due to the limited availability of specific data on this compound, this guide will draw upon data for the closely related compound, Kigamicin D, as a representative of the Kigamicin family, while highlighting the distinct mechanisms of action for both compound classes.

Overview and Mechanism of Action

Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide array of cancers, including breast, lung, and ovarian cancers.[1][2] Its primary mechanisms of action are well-documented and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.[1][3][4]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to DNA strand breaks and triggers apoptosis.[2][3][4]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[1][2][3][5]

Kigamicins represent a novel class of antibiotics with a unique anti-cancer strategy.[6][7] Discovered from the culture broth of Amycolatopsis sp., kigamicins (A, B, C, D, and E) exhibit selective cytotoxicity against cancer cells under nutrient-deprived conditions, a state often found within the microenvironment of solid tumors.[6][7][8] This "anti-austerity" strategy targets the ability of cancer cells to tolerate and survive in low-nutrient environments.[6][9] The primary mechanism of action identified for Kigamicin D involves:

  • Inhibition of Akt Activation: Under nutrient starvation, cancer cells often activate survival pathways, including the PI3K/Akt signaling cascade. Kigamicin D has been shown to block the activation of Akt, a key protein kinase in this pathway, thereby sensitizing cancer cells to nutrient deprivation-induced cell death.[6][9]

Quantitative Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of Kigamicin D and Doxorubicin against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50Culture ConditionsReference
Kigamicin D Various mouse tumor cell linesNot specified~1 µg/mLNot specified[7]
Doxorubicin H-460Non-small cell lung cancer~0.1 µMStandard[10]
Doxorubicin H1299Non-small cell lung cancer~0.2 µMStandard[10]
Doxorubicin H23Non-small cell lung cancer~0.5 µMStandard[10]
Doxorubicin MDA-MB-231Breast cancer0.9 µMStandard
Doxorubicin MCF7Breast cancer2.2 µMStandard

Note: The IC50 values for doxorubicin are presented in µM, while the value for Kigamicin D is in µg/mL. Direct comparison requires conversion based on the molecular weight of Kigamicin D (C₄₈H₅₉NO₁₉, MW = 957.97 g/mol ). 1 µg/mL of Kigamicin D is approximately 1.04 µM. It is crucial to note that these values were obtained from different studies with potentially varying experimental conditions.

Table 2: In Vivo Antitumor Activity of Kigamicin D and Doxorubicin

CompoundTumor ModelCancer TypeAdministration RouteDosageTumor Growth InhibitionReference
Kigamicin D Pancreatic cancer xenografts (nude mice)PancreaticSubcutaneous & OralNot specifiedStrong suppression[6][9]
Doxorubicin H-460 xenograft (mice)Non-small cell lung cancerIntraperitoneal2 mg/kg (weekly)Significant suppression[10]
Doxorubicin Breast cancer xenografts (mice)BreastNot specifiedNot specifiedSignificant tumor shrinkage[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) is the MTT or SRB assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the test compound (Kigamicin or doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength.

    • SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB) dye, which binds to cellular proteins. The bound dye is solubilized, and the absorbance is measured.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model (General Protocol)
  • Cell Implantation: A specific number of cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Once tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The drug (Kigamicin or doxorubicin) is administered via a specified route (e.g., intraperitoneal, intravenous, oral) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowed size or after a specific duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by doxorubicin and the proposed pathway for Kigamicin D.

Doxorubicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Doxorubicin Doxorubicin Doxorubicin_in Doxorubicin Doxorubicin->Doxorubicin_in Cellular Uptake ROS Reactive Oxygen Species (ROS) Doxorubicin_in->ROS DNA_Intercalation DNA Intercalation Doxorubicin_in->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin_in->Topoisomerase_II DNA_Damage DNA Damage ROS->DNA_Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.

Kigamicin_D_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Nutrient_Deprivation Nutrient Deprivation PI3K PI3K Nutrient_Deprivation->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Kigamicin_D Kigamicin D Kigamicin_D->Akt Inhibits Apoptosis Apoptosis

Caption: Proposed mechanism of Kigamicin D in nutrient-deprived cancer cells.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent with well-characterized mechanisms of action revolving around DNA damage and oxidative stress. However, its use is often associated with significant side effects.

The Kigamicin family of compounds, represented here by Kigamicin D, offers a novel "anti-austerity" approach to cancer therapy. By selectively targeting cancer cells in the nutrient-poor tumor microenvironment through the inhibition of survival pathways like Akt, Kigamicins hold the potential for a more targeted and less toxic treatment strategy.

Further research, particularly direct comparative studies of this compound and doxorubicin, is warranted to fully elucidate the therapeutic potential of this new class of anti-cancer agents. The development of compounds that exploit the unique metabolic vulnerabilities of cancer cells represents a promising avenue for future drug development.

References

A Comparative Analysis of Kigamicins A, B, C, D, and E: Structure, Cytotoxicity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the kigamicin family of antibiotics (A, B, C, D, and E), novel natural products isolated from the bacterium Amycolatopsis sp. ML630-mF1. Kigamicins have garnered significant interest within the research community for their potent and selective cytotoxic activity against cancer cells under nutrient-deprived conditions, a characteristic feature of the tumor microenvironment. This document summarizes their chemical properties, comparative biological activities with supporting quantitative data, detailed experimental methodologies, and insights into their mechanism of action.

Physicochemical Properties and Structural Differences

Kigamicins A, B, C, D, and E share a unique and complex aglycone core: a fused octacyclic ring system that includes an oxazolidine moiety.[1] The primary variation among these analogs lies in the composition of the sugar chain attached to this core, which consists of one to four deoxysugar units, specifically amicetose and oleandrose.[1] The stereochemistry of kigamicins A, C, and D has been elucidated through X-ray crystallographic analysis and degradation studies.

Comparative Cytotoxicity

A key feature of the kigamicin family is their enhanced cytotoxicity against cancer cells under conditions of nutrient starvation. This "anti-austerity" property makes them promising candidates for cancer therapy, as tumors often outgrow their blood supply, leading to nutrient-poor microenvironments.

Activity Against Pancreatic Cancer Cells (PANC-1)

Kigamicins A, B, C, and D have demonstrated remarkable selective cytotoxicity against the human pancreatic cancer cell line PANC-1 when cultured in a nutrient-deprived medium (NDM) compared to a nutrient-rich medium (DMEM). Under nutrient starvation, these kigamicins inhibited PANC-1 cell survival at concentrations approximately 100 times lower than in a normal culture environment.[2][3]

CompoundIC50 in DMEM (µg/mL)IC50 in NDM (µg/mL)
Kigamicin A>100.1
Kigamicin B>100.1
Kigamicin C>100.1
Kigamicin D>100.1
Kigamicin ENot ReportedNot Reported

Data sourced from Kunimoto et al., J. Antibiot. (Tokyo) 56, 1004-1011 (2003).

Note: Specific IC50 values for Kigamicin E against PANC-1 cells were not available in the reviewed literature.

Activity Against Murine Tumor Cell Lines

Kigamicin D has been the most extensively studied analog in terms of its broader anti-tumor activity. It has shown inhibitory effects on the growth of various mouse tumor cell lines with a reported IC50 of approximately 1 µg/mL.[2][3]

Experimental Protocols

The following section details the methodology used to determine the preferential cytotoxicity of kigamicins against PANC-1 cancer cells under nutrient-deprived conditions.

Cell Culture and Reagents
  • Cell Line: Human pancreatic cancer cell line PANC-1.

  • Nutrient-Rich Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Nutrient-Deprived Medium (NDM): A custom medium lacking glucose, amino acids, and serum.

  • Test Compounds: Kigamicins A, B, C, D, and E dissolved in a suitable solvent (e.g., DMSO).

Preferential Cytotoxicity Assay
  • Cell Seeding: PANC-1 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated in fresh DMEM at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.[4]

  • Media Change: After 24 hours, the DMEM is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).

  • Treatment Application: The medium is then replaced with either fresh DMEM or NDM. Immediately following the media change, serial dilutions of the kigamicin compounds are added to the respective wells.

  • Incubation: The plates are incubated for an additional 24 to 48 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the more sensitive Cell Counting Kit-8 (CCK-8).[4] For the MTT assay, the medium is replaced with DMEM containing 0.5 mg/mL of MTT and incubated for 4 hours. Subsequently, the formazan crystals are solubilized with 20% SDS, and the absorbance is read at a specific wavelength.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the viability data.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Research into the mechanism of action of kigamicins has primarily focused on Kigamicin D. Studies have revealed that its potent anti-tumor activity, especially under nutrient-deprived conditions, is linked to the inhibition of the PI3K/Akt signaling pathway.[5]

Under nutrient starvation, cancer cells can activate pro-survival signaling pathways, such as the PI3K/Akt pathway, to tolerate the harsh conditions. The activation of Akt (also known as Protein Kinase B) promotes cell survival and inhibits apoptosis. Kigamicin D has been observed to block the activation of Akt that is induced by nutrient starvation.[5] This inhibition of a critical survival pathway leads to selective cell death in the nutrient-deprived cancer cells.

Below is a diagram illustrating the proposed mechanism of action for Kigamicin D.

Kigamicin_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nutrient_Starvation Nutrient Starvation Receptor Growth Factor Receptor Nutrient_Starvation->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt_active Akt (active) (p-Akt) PIP3->Akt_active activates Akt_inactive Akt (inactive) Cell_Survival Cell Survival (Inhibition of Apoptosis) Akt_active->Cell_Survival promotes Kigamicin_D Kigamicin D Kigamicin_D->Akt_active inhibits activation

Kigamicin D inhibits the pro-survival PI3K/Akt pathway.

Experimental Workflow for Screening and Identification

The discovery of kigamicins was the result of a targeted screening program designed to identify compounds with preferential cytotoxicity towards cancer cells in a nutrient-starved state.

Screening_Workflow Actinomycetes_Cultures Culture Broths of ~2000 Actinomycetes Strains Screening Screening against PANC-1 Cells Actinomycetes_Cultures->Screening Nutrient_Rich Nutrient-Rich Medium (DMEM) Screening->Nutrient_Rich Nutrient_Deprived Nutrient-Deprived Medium (NDM) Screening->Nutrient_Deprived Hit_Identification Identification of 'Hits' with Preferential Cytotoxicity in NDM Nutrient_Rich->Hit_Identification Nutrient_Deprived->Hit_Identification Isolation_Purification Isolation and Purification of Active Compounds Hit_Identification->Isolation_Purification Kigamicins Kigamicins A, B, C, D, E Isolation_Purification->Kigamicins Structure_Elucidation Structure Elucidation (NMR, Mass Spec, etc.) Kigamicins->Structure_Elucidation Biological_Characterization Further Biological Characterization Kigamicins->Biological_Characterization

Workflow for the discovery of Kigamicins.

Conclusion

The kigamicin family of natural products represents a promising class of anti-tumor agents with a unique mechanism of action. Their ability to selectively target cancer cells under nutrient-deprived conditions by inhibiting the PI3K/Akt survival pathway offers a novel therapeutic strategy. While Kigamicins A, B, C, and D show comparable potent activity, further investigation into the biological profile of Kigamicin E is warranted. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of oncology, natural product chemistry, and drug development.

References

Validating the Molecular Target of Kigamicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the potential molecular target of Kigamicin B, a novel antitumor antibiotic. While the definitive molecular target of this compound remains to be conclusively identified, existing evidence points towards the PI3K/Akt signaling pathway. This document outlines the experimental methodologies to validate this putative target, compares the known effects of the Kigamicin family with other PI3K/Akt pathway inhibitors, and presents the relevant signaling pathways and experimental workflows.

Introduction to this compound

Kigamicins are a class of novel antitumor antibiotics isolated from Amycolatopsis sp.[1] Notably, these compounds exhibit selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions, a strategy termed "anti-austerity".[1] The related compound, Kigamicin D, has been observed to inhibit the activation of Akt, a key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2] This suggests that the molecular target of this compound likely resides within this pathway.

Comparative Data of PI3K/Akt Pathway Inhibitors

Validating the molecular target of this compound necessitates a comparison with well-characterized inhibitors of the PI3K/Akt pathway. The following table summarizes the inhibitory concentrations of various compounds, including the related Kigamicin D, against pancreatic cancer cell lines, a cell type shown to be sensitive to Kigamicins.

CompoundTarget(s)Cell LineIC50 / Effective ConcentrationReference
Kigamicin D Putative Akt pathwayPANC-1~1 µg/ml[1]
MK-2206 Allosteric Akt1/2/3 inhibitorMia PaCa-2~1 µM (inhibits Akt phosphorylation)[3]
Panc-1~1 µM (inhibits Akt phosphorylation)[3]
Buparlisib (BKM120) Pan-PI3K inhibitorMultiple PDAC linesVaries (cytotoxic effects observed)[4]
GDC-0941 Pan-PI3K inhibitorPDAC cell linesVaries (used in combination studies)[2]
ZSTK474 PI3K inhibitorHuman PC cell linesVaries (used in combination studies)[2]

Experimental Protocols for Target Validation

Validating the molecular target of a novel compound like this compound involves a multi-faceted approach.[5] Below are detailed methodologies for key experiments.

Kinase Inhibition Assays
  • Objective: To determine if this compound directly inhibits the kinase activity of Akt or other kinases in the PI3K pathway.

  • Methodology:

    • Recombinant Akt1, Akt2, Akt3, PI3K, or mTOR kinases are incubated with their respective substrates and ATP.

    • Varying concentrations of this compound are added to the reaction.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay.

    • A known inhibitor of the specific kinase (e.g., MK-2206 for Akt) is used as a positive control.

    • IC50 values are calculated from the dose-response curves.

Western Blot Analysis of Akt Pathway Phosphorylation
  • Objective: To assess the effect of this compound on the phosphorylation status of Akt and its downstream targets in cancer cells.

  • Methodology:

    • Pancreatic cancer cell lines (e.g., PANC-1, Mia PaCa-2) are cultured to 70-80% confluency.

    • Cells are treated with various concentrations of this compound for different time points.

    • Cell lysates are prepared, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-mTOR, total mTOR, phospho-S6K, and total S6K.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To provide evidence of direct binding of this compound to its target protein in a cellular context.

  • Methodology:

    • Intact cancer cells are treated with this compound or a vehicle control.

    • The treated cells are heated at a range of temperatures.

    • Cells are lysed, and the soluble fraction of proteins is separated from the aggregated proteins by centrifugation.

    • The amount of the target protein (e.g., Akt) remaining in the soluble fraction is quantified by Western blot or mass spectrometry.

    • Binding of this compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Affinity Purification and Mass Spectrometry
  • Objective: To identify the direct binding partners of this compound.[6]

  • Methodology:

    • A this compound analog is synthesized with a linker and a tag (e.g., biotin or a photo-affinity label).[7][8]

    • The tagged this compound is incubated with cancer cell lysates.

    • For photo-affinity probes, the mixture is exposed to UV light to induce covalent cross-linking.

    • The this compound-protein complexes are captured using streptavidin beads (for biotin tags).

    • After extensive washing to remove non-specific binders, the bound proteins are eluted.

    • The eluted proteins are identified using mass spectrometry (LC-MS/MS).

Visualizing Key Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation KigamicinB This compound (Putative) KigamicinB->Akt Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade and the putative point of inhibition by this compound.

Experimental Workflow for Target Validation

A logical workflow is essential for systematically validating the molecular target of a novel compound.

Target_Validation_Workflow start Start: Bioactive Compound (this compound) hypothesis Hypothesis Generation (e.g., Akt pathway inhibition) start->hypothesis invitro In Vitro Assays hypothesis->invitro cellular Cell-Based Assays hypothesis->cellular binding Direct Binding Assays hypothesis->binding kinase_assay Kinase Inhibition Assay invitro->kinase_assay validation Target Validation kinase_assay->validation western Western Blot (p-Akt) cellular->western cetsa CETSA cellular->cetsa western->validation cetsa->validation affinity_purification Affinity Purification-MS binding->affinity_purification affinity_purification->validation

Caption: A streamlined workflow for the identification and validation of the molecular target of this compound.

References

A Preclinical Head-to-Head: Kigamicin B and Gemcitabine in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism of Action

In the landscape of pancreatic cancer therapeutics, gemcitabine has long been a cornerstone of treatment. However, the search for novel agents with improved efficacy and distinct mechanisms of action is a critical priority for researchers and drug developers. This guide provides a comparative overview of the preclinical data available for Kigamicin B, a novel antitumor antibiotic, and the well-established chemotherapeutic agent, gemcitabine, in the context of pancreatic cancer.

At a Glance: Key Differences

FeatureThis compound (represented by Kigamicin D)Gemcitabine
Mechanism of Action "Anti-austerity" - targets cancer cells' tolerance to nutrient starvation; Akt signaling inhibitor.Nucleoside analog; inhibits DNA synthesis.
In Vitro Efficacy Preferential cytotoxicity to PANC-1 cells under nutrient-deprived conditions.[1][2]Broad cytotoxicity against various pancreatic cancer cell lines.
In Vivo Efficacy Strong suppression of tumor growth in pancreatic cancer xenograft models.[1][2]Moderate tumor growth inhibition in xenograft models.[3]
Primary Advantage Novel mechanism targeting a potential vulnerability of tumors.Well-established clinical efficacy and safety profile.
Development Stage PreclinicalClinically approved and widely used.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and gemcitabine lies in their approach to eradicating cancer cells.

This compound's "Anti-Austerity" Approach:

Kigamicins operate on a novel "anti-austerity" principle.[1][2] Cancer cells within a tumor often exist in a nutrient-deprived environment. Kigamicins selectively target and kill these cancer cells that have adapted to survive under such harsh conditions.[4] The proposed mechanism involves the inhibition of the Akt signaling pathway, a critical regulator of cell survival and metabolism. By blocking Akt activation, Kigamicin D disrupts the cancer cells' ability to tolerate nutrient starvation, leading to cell death.[1]

cluster_0 Nutrient Deprivation cluster_1 Cancer Cell Nutrient Stress Nutrient Stress PI3K PI3K Nutrient Stress->PI3K Akt Akt PI3K->Akt activates Cell Survival Cell Survival Akt->Cell Survival promotes Tolerance to Starvation Tolerance to Starvation Cell Survival->Tolerance to Starvation Kigamicin D Kigamicin D Kigamicin D->Akt inhibits cluster_0 Cellular Uptake and Activation cluster_1 DNA Synthesis Gemcitabine Gemcitabine Gemcitabine Monophosphate Gemcitabine Monophosphate Gemcitabine->Gemcitabine Monophosphate Gemcitabine Diphosphate Gemcitabine Diphosphate Gemcitabine Monophosphate->Gemcitabine Diphosphate Gemcitabine Triphosphate (Active) Gemcitabine Triphosphate (Active) Gemcitabine Diphosphate->Gemcitabine Triphosphate (Active) DNA Polymerase DNA Polymerase Gemcitabine Triphosphate (Active)->DNA Polymerase inhibits DNA Replication DNA Replication DNA Polymerase->DNA Replication Cell Division Cell Division DNA Replication->Cell Division Pancreatic Cancer Cells Pancreatic Cancer Cells Injection into Immunocompromised Mice Injection into Immunocompromised Mice Pancreatic Cancer Cells->Injection into Immunocompromised Mice Subcutaneous or Orthotopic Tumor Establishment Tumor Establishment Injection into Immunocompromised Mice->Tumor Establishment Treatment Initiation Treatment Initiation Tumor Establishment->Treatment Initiation Tumors reach a specific size Drug Administration Drug Administration Treatment Initiation->Drug Administration e.g., Kigamicin D (oral/s.c.) or Gemcitabine (i.p.) Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Regularly Efficacy Assessment Efficacy Assessment Tumor Volume Measurement->Efficacy Assessment Comparison to control group

References

Structure-Activity Relationship of Kigamicin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Kigamicin derivatives, focusing on their potent and selective anti-cancer activity under nutrient-deprived conditions. Kigamicins are a group of novel antibiotics that have demonstrated significant cytotoxicity against cancer cells, particularly pancreatic cancer, by targeting their tolerance to nutrient starvation, a strategy known as "anti-austerity".

Executive Summary

Kigamicins A, B, C, D, and E are a class of natural products that share a unique, complex octacyclic aglycone core but differ in their glycosylation patterns. This structural variation among the derivatives directly influences their biological activity. The key finding is that the cytotoxic efficacy of these compounds is dramatically enhanced under conditions of nutrient starvation, a hallmark of the tumor microenvironment. Kigamicin D has been identified as a particularly potent derivative, and its mechanism of action is linked to the inhibition of the pro-survival Akt signaling pathway. This guide will delve into the comparative cytotoxicity, the underlying mechanism of action, and the experimental approaches used to evaluate these promising anti-cancer agents.

Comparative Cytotoxicity of Kigamicin Derivatives

The selective cytotoxicity of Kigamicin derivatives against cancer cells under nutrient-rich versus nutrient-deprived conditions is a defining characteristic of this compound class. While comprehensive IC50 data for all derivatives under both conditions is not publicly available in a single comparative study, the existing literature provides valuable insights into their relative potency.

Kigamicins A, B, C, and D have been shown to inhibit the survival of PANC-1 human pancreatic cancer cells at concentrations 100 times lower in nutrient-starved conditions compared to normal culture conditions.[1] Kigamicin D, in particular, has been reported to inhibit the growth of various mouse tumor cell lines with an IC50 of approximately 1 µg/mL.[1]

DerivativeTarget Cell LineConditionIC50 (µg/mL)Reference
Kigamicin DVarious mouse tumor cell linesNot Specified~1[1]
Kigamicins A, B, C, DPANC-1Nutrient-StarvedSignificantly lower than in normal culture[1]

Note: A direct quantitative comparison of IC50 values for all Kigamicin derivatives (A, B, C, and E) from a single study is not available in the public domain. The provided data is based on initial discovery and characterization reports.

Structure-Activity Relationship

The core structure of all Kigamicins is a novel and complex octacyclic aglycone. The differentiation between the derivatives lies in the composition and length of the sugar chain attached to this core. These sugars have been identified as amicetose and oleandrose.[2]

The precise contribution of each sugar moiety to the differential activity of Kigamicins A, B, C, and E has not been fully elucidated in comparative studies. However, the potent activity of Kigamicin D suggests that its specific glycosylation pattern is highly favorable for its anti-austerity mechanism. The sugar chains are believed to play a crucial role in the molecule's solubility, cell permeability, and interaction with its molecular target(s).

G cluster_kigamicin General Structure of Kigamicin Derivatives cluster_derivatives Variable Sugar Moieties (R) Aglycone Octacyclic Aglycone Core Sugar Sugar Moiety (R) Aglycone->Sugar Glycosidic bond Kigamicin_A Kigamicin A: Sugar Chain A Kigamicin_B Kigamicin B: Sugar Chain B Kigamicin_C Kigamicin C: Sugar Chain C Kigamicin_D Kigamicin D: Sugar Chain D Kigamicin_E Kigamicin E: Sugar Chain E

Figure 1. General chemical scaffold of Kigamicin derivatives.

Mechanism of Action: Inhibition of the Akt Signaling Pathway

A key aspect of the anti-austerity mechanism of Kigamicin D is its ability to block the activation of the protein kinase B (Akt) signaling pathway, which is induced by nutrient starvation.[3] The PI3K/Akt/mTOR pathway is a critical pro-survival pathway that is often hyperactivated in cancer cells, allowing them to withstand metabolic stress. By inhibiting Akt phosphorylation, Kigamicin D effectively shuts down this survival mechanism, leading to selective cell death in the nutrient-poor tumor microenvironment.

G Nutrient_Starvation Nutrient Starvation PI3K PI3K Nutrient_Starvation->PI3K activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation Cell_Survival Cancer Cell Survival (Tolerance to Starvation) pAkt->Cell_Survival promotes Kigamicin_D Kigamicin D Kigamicin_D->pAkt inhibits

Figure 2. Proposed mechanism of Kigamicin D action.

Experimental Protocols

In Vitro Anti-Austerity Cytotoxicity Assay

This protocol is designed to assess the selective cytotoxicity of compounds against cancer cells under nutrient-deprived conditions.

1. Cell Culture and Seeding:

  • Culture PANC-1 human pancreatic cancer cells in standard nutrient-rich medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Preparation of Media:

  • Nutrient-Rich Medium: Standard culture medium.

  • Nutrient-Deprived Medium (NDM): Prepare a custom medium lacking glucose and serum. For example, glucose-free DMEM supplemented with dialyzed fetal bovine serum (if required for minimal viability) and antibiotics.

3. Compound Treatment:

  • Prepare serial dilutions of Kigamicin derivatives in both nutrient-rich and nutrient-deprived media.

  • After overnight incubation, aspirate the standard medium from the cell plates and wash the cells with PBS.

  • Add 100 µL of the prepared media (nutrient-rich or NDM) containing the respective compound concentrations to the wells. Include vehicle controls for both media types.

4. Incubation:

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

5. Assessment of Cell Viability:

  • Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Measure the absorbance or luminescence according to the manufacturer's protocol.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 values for each compound under both nutrient-rich and nutrient-deprived conditions using non-linear regression analysis.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine the effect of Kigamicin D on the phosphorylation status of Akt.

1. Cell Lysis:

  • Culture and treat PANC-1 cells with Kigamicin D under nutrient-starved conditions as described above.

  • After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Stripping and Re-probing:

  • To normalize for protein loading, the membrane can be stripped of the phospho-Akt antibody and re-probed with an antibody against total Akt.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Express the level of phospho-Akt as a ratio to total Akt to determine the effect of the compound on Akt phosphorylation.

G cluster_workflow Experimental Workflow Start PANC-1 Cell Culture Treatment Treat with Kigamicin D (Nutrient-Rich vs. Deprived) Start->Treatment Viability Cytotoxicity Assay (e.g., MTT) Treatment->Viability Lysis Cell Lysis Treatment->Lysis Analysis Data Analysis (IC50 & p-Akt/Akt ratio) Viability->Analysis WB Western Blot Lysis->WB WB->Analysis

Figure 3. Workflow for evaluating Kigamicin derivatives.

Conclusion

The Kigamicin derivatives represent a promising class of anti-cancer agents with a unique "anti-austerity" mechanism of action. Their enhanced cytotoxicity under nutrient-deprived conditions, a state common in solid tumors, makes them particularly attractive for further development. The structure-activity relationship appears to be heavily influenced by the nature of the sugar moieties, with Kigamicin D demonstrating significant potency through the inhibition of the pro-survival Akt signaling pathway. Further research, including the synthesis of novel derivatives and more detailed comparative studies, is warranted to fully elucidate the SAR and to optimize the therapeutic potential of this fascinating class of natural products.

References

Navigating the Labyrinth of Anticancer Drug Resistance: A Comparative Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between anticancer drugs is paramount in the quest for more effective cancer therapies. When a cancer cell develops resistance to one drug, it can often exhibit decreased sensitivity to a range of other, often structurally and mechanistically unrelated, compounds. This phenomenon, known as cross-resistance, is a major hurdle in cancer treatment. This guide provides a comparative analysis of cross-resistance profiles for several key anticancer drugs, supported by experimental data and detailed methodologies.

Unraveling the Mechanisms of Cross-Resistance

Cross-resistance in cancer cells is a multifaceted problem driven by various molecular mechanisms. One of the most well-documented mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These transporters function as cellular pumps, actively effluxing a wide array of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy.

Another significant contributor to cross-resistance is the glutathione (GSH) detoxification system. Elevated levels of glutathione and the associated enzyme glutathione S-transferase (GST) can lead to the inactivation of certain anticancer drugs through conjugation, rendering them harmless to the cancer cell.

Comparative Analysis of Cross-Resistance

To illustrate the clinical and preclinical implications of cross-resistance, this guide focuses on two prominent examples: the platinum-based drugs cisplatin and oxaliplatin, and the taxane paclitaxel with the anthracycline doxorubicin.

Cisplatin and Oxaliplatin: A Tale of Two Platinums

While both are platinum-based compounds that induce cell death by forming DNA adducts, the development of resistance to cisplatin does not always confer an equivalent level of resistance to oxaliplatin. Pre-clinical data suggest that in models with low-level cisplatin resistance, there is often cross-resistance to oxaliplatin. However, in highly cisplatin-resistant models (>10-fold resistance), the degree of cross-resistance to oxaliplatin is often diminished, suggesting that oxaliplatin may still be effective in some cisplatin-resistant tumors.[1] Clinical observations echo this complexity, with some patients who have failed cisplatin-based chemotherapy showing a response to oxaliplatin-containing regimens, although response rates are lower in platinum-refractory patients.[1]

Cell LineDrugIC50 (µM) - ParentalIC50 (µM) - ResistantFold ResistanceCross-Resistance toFold Cross-ResistanceReference
Bladder Cancer (5637)Oxaliplatin2.4526.0810.6Carboplatin-[2]
Human Ovarian CancerCisplatin--9- to >400-foldCarboplatin~250-fold[3]
Human Ovarian CancerCisplatin--9- to >400-foldMelphalan>400-fold[3]
Human Ovarian CancerCisplatin--9- to >400-foldAdriamycin~80-fold[3]
Human Ovarian CancerCisplatin--9- to >400-foldMitoxantrone~440-fold[3]
Human Ovarian CancerCisplatin--9- to >400-foldTaxol~40-fold[3]
ciPTECsCisplatin13----[4]
ciPTECsOxaliplatin51----[4]
ciPTECsCarboplatin175----[4]

Table 1: Comparative IC50 Values and Cross-Resistance Profiles of Platinum-Based Drugs. This table summarizes the half-maximal inhibitory concentration (IC50) values for parental and resistant cancer cell lines, demonstrating the fold resistance and cross-resistance to other platinum agents and different classes of anticancer drugs.

Doxorubicin and Paclitaxel: The P-glycoprotein Connection

The cross-resistance between doxorubicin and paclitaxel is a classic example of multidrug resistance (MDR) mediated by P-glycoprotein. Cells selected for resistance to doxorubicin often exhibit significant cross-resistance to paclitaxel, and vice-versa.[5] This is because both drugs are substrates for the P-gp efflux pump. Interestingly, studies have shown that doxorubicin-resistant cells can display a much higher level of cross-resistance to paclitaxel than paclitaxel-resistant cells show to doxorubicin.[5] This may be attributed to the higher induction of P-glycoprotein and breast cancer resistance protein (BCRP) in doxorubicin-selected cells.[5]

Cell LinePrimary Drug ResistanceIC50 (Parental)IC50 (Resistant)Fold ResistanceCross-Resistance toIC50 (Parental)IC50 (Resistant)Fold Cross-ResistanceReference
Breast TumorPaclitaxel-->/=40-foldDoxorubicin--4-fold[5]
Breast TumorDoxorubicin--50-foldPaclitaxel--4700-fold[5]
MCF-7Doxorubicin---Paclitaxel--109-fold[3]
MCF-7Doxorubicin---Docetaxel--10-fold[3]
MCF-7Vincristine---Paclitaxel--48-fold[3]
MCF-7Vincristine---Doxorubicin--6-fold[3]

Table 2: Comparative IC50 Values and Cross-Resistance Profiles of Doxorubicin and Paclitaxel. This table highlights the asymmetrical cross-resistance observed between doxorubicin and paclitaxel in breast cancer cell lines.

Key Experimental Methodologies

The following are detailed protocols for essential experiments used to assess cross-resistance and its underlying mechanisms.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the anticancer drugs for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[6] The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.

Western Blotting for P-glycoprotein (P-gp) Detection

This technique is used to detect and quantify the expression levels of specific proteins, such as P-gp, in cell lysates.

Protocol:

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease inhibitors to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the level of P-gp expression.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the enzymatic activity of GST, a key enzyme in the glutathione detoxification pathway.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Assay Cocktail Preparation: Prepare an assay cocktail containing a suitable buffer (e.g., PBS pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[7]

  • Enzyme Reaction: Add the sample to the assay cocktail in a cuvette or 96-well plate.[7]

  • Absorbance Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[7][8] The rate of increase in absorbance is proportional to the GST activity.

  • Calculation: Calculate the GST activity based on the rate of the reaction and the molar extinction coefficient of the product.[7]

Visualizing Resistance Pathways

To better understand the complex interplay of molecules involved in drug resistance, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways.

P_glycoprotein_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Anticancer Drugs Anticancer Drugs Pgp P-glycoprotein (P-gp) Anticancer Drugs->Pgp Efflux Drug Target Drug Target Anticancer Drugs->Drug Target Pgp->Anticancer Drugs Reduced Cytotoxicity Reduced Cytotoxicity Drug Target->Reduced Cytotoxicity Signaling Pathways Signaling Pathways Gene Expression Gene Expression Signaling Pathways->Gene Expression Upregulation of ABCB1 gene Gene Expression->Pgp

Caption: P-glycoprotein mediated drug efflux pathway.

Glutathione_Pathway cluster_intracellular Intracellular Anticancer Drug Anticancer Drug GST Glutathione S-Transferase (GST) Anticancer Drug->GST GSH Glutathione (GSH) GSH->GST Drug-GSH Conjugate Drug-GSH Conjugate GST->Drug-GSH Conjugate Drug Inactivation Drug Inactivation Drug-GSH Conjugate->Drug Inactivation Cellular Export Cellular Export Drug-GSH Conjugate->Cellular Export

Caption: Glutathione-mediated drug detoxification pathway.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) Protein Extraction Protein Extraction Drug Treatment->Protein Extraction GST Activity Assay GST Activity Assay Drug Treatment->GST Activity Assay Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Western Blot (P-gp) Western Blot (P-gp) Protein Extraction->Western Blot (P-gp) Western Blot (P-gp)->Data Analysis GST Activity Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for cross-resistance studies.

References

In Vivo Antitumor Effects of Kigamicins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vivo validation of the antitumor effects of the kigamicin family of compounds, with a focus on the most studied derivative, Kigamicin D. This guide provides researchers, scientists, and drug development professionals with available preclinical data, experimental methodologies, and insights into the mechanism of action.

Introduction

Kigamicin D has demonstrated a potent and selective antitumor effect, particularly against pancreatic cancer models. Its mechanism of action is linked to the inhibition of the Akt signaling pathway, which is crucial for cancer cell survival under metabolic stress[2].

Comparative In Vivo Efficacy of Kigamicin D

Kigamicin D has been evaluated in various mouse tumor models, showing a strong antitumor effect primarily in human pancreatic cancer xenografts. The oral administration of Kigamicin D was effective in suppressing tumor growth, highlighting its potential as a therapeutic agent[2][3].

The table below summarizes the in vivo antitumor activity of Kigamicin D in different cancer models as reported in the literature.

Cancer TypeMouse ModelAdministration RouteDosageAntitumor EffectReference
Pancreatic CancerHuman Tumor XenograftOral & SubcutaneousNot specifiedStrong suppression of tumor growth[2][3]
Lung Cancer (LX-1, DMS-273)Human Tumor XenograftNot specifiedNot specifiedWeak antitumor effect[3]
Colon Cancer (DLD-1)Human Tumor XenograftNot specifiedNot specifiedNo effect[3]
Colon Cancer (colon26)SyngeneicNot specifiedNot specifiedWeak antitumor effect[3]
IMC CarcinomaSyngeneicNot specifiedHigh dosageAugmentation of tumor growth[3]

Mechanism of Action: Targeting Akt Signaling

Kigamicin D's selective cytotoxicity in nutrient-deprived conditions is attributed to its ability to block the activation of Akt (also known as Protein Kinase B), a key component of the PI3K/Akt signaling pathway. This pathway is critical for cell survival, proliferation, and metabolism. In the harsh tumor microenvironment where nutrients are scarce, cancer cells often upregulate this pathway to survive. By inhibiting Akt phosphorylation, Kigamicin D effectively cuts off this survival mechanism, leading to cancer cell death[2].

KigamicinD_Mechanism cluster_cell Cancer Cell Nutrient_Starvation Nutrient Starvation PI3K PI3K Nutrient_Starvation->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylates Cell_Survival Cell Survival/ Proliferation pAkt->Cell_Survival Apoptosis Apoptosis pAkt->Apoptosis Kigamicin_D Kigamicin D Kigamicin_D->pAkt inhibits

Caption: Proposed mechanism of action of Kigamicin D.

Experimental Protocols

While specific protocols for Kigamicin B are unavailable, the following is a generalized methodology for in vivo validation of a Kigamicin compound, based on studies with Kigamicin D.

Human Tumor Xenograft Model
  • Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into control and treatment groups. Kigamicin D is administered, for example, orally via gavage.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the experiment as indicators of toxicity.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow A 1. Culture Pancreatic Cancer Cells B 2. Subcutaneous Injection into Nude Mice A->B C 3. Monitor Tumor Growth B->C D 4. Randomize into Groups (Control & Treatment) C->D E 5. Oral Administration of Kigamicin D or Vehicle D->E F 6. Continue Monitoring Tumor Volume & Body Weight E->F G 7. Euthanize Mice & Excise Tumors F->G H 8. Analyze Tumor Weight & Potential Biomarkers G->H

Caption: Generalized workflow for in vivo xenograft studies.

Conclusion

The available scientific literature strongly supports the in vivo antitumor efficacy of Kigamicin D, particularly against pancreatic cancer, through a mechanism that involves the inhibition of the Akt signaling pathway. While this provides a strong rationale for the potential of the broader kigamicin family, including this compound, as anticancer agents, further research is imperative. Specific in vivo validation and comparative studies of this compound are necessary to fully elucidate its therapeutic potential and determine its unique pharmacological profile. The information on Kigamicin D serves as a valuable foundation for future investigations into the other members of this promising class of natural products.

References

Efficacy of Kigamicin B in Multi-Drug Resistant Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multi-drug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. This guide provides a comparative analysis of Kigamicin B's potential efficacy in MDR cancer models against established chemotherapeutic agents, doxorubicin and paclitaxel. Due to the limited direct research on this compound in MDR contexts, this guide draws upon the available data for the closely related Kigamicin D and contrasts its unique mechanism of action with the challenges posed by common resistance pathways affecting standard-of-care drugs.

Introduction to this compound and its Novel Anti-Austerity Strategy

Kigamicins are a family of novel antibiotics (A, B, C, D, and E) discovered from the culture broth of Amycolatopsis sp.[1]. A notable characteristic of these compounds, particularly demonstrated by Kigamicin D, is their enhanced cytotoxicity under nutrient-deprived conditions, a state common within the tumor microenvironment[2][3]. This "anti-austerity" strategy targets the ability of cancer cells to tolerate nutrient starvation[2][3]. Research has shown that Kigamicin D exerts its effect by inhibiting the activation of Akt, a key signaling protein in cell survival pathways[2][3]. While specific data on this compound's interaction with MDR mechanisms is scarce, its shared foundational structure with Kigamicin D suggests a similar mode of action that could potentially circumvent classical resistance pathways.

Comparison of Efficacy in Cancer Cell Lines

The following tables summarize the available in vitro cytotoxicity data for Kigamicin D and compare it with the performance of doxorubicin and paclitaxel in both drug-sensitive and multi-drug resistant cancer cell lines.

Table 1: In Vitro Cytotoxicity of Kigamicin D against various mouse tumor cell lines

CompoundCell LineIC50Culture Conditions
Kigamicin DVarious mouse tumor cell lines~1 µg/mLNot Specified

(Data sourced from Kunimoto et al., 2003)[1]

Table 2: In Vitro Cytotoxicity of Doxorubicin in Sensitive vs. Multi-Drug Resistant Breast Cancer Cell Lines

Cell LineIC50Fold Resistance
MCF-7 (Sensitive)400 nM-
MCF-7/DOX (Resistant)700 nM1.75
MCF-7 (Sensitive)3.09 ± 0.03 µg/mL-
MCF-7/ADR (Resistant)13.2 ± 0.2 µg/mL~4.27

(Data compiled from multiple sources)[4][5]

Table 3: In Vitro Cytotoxicity of Paclitaxel in Sensitive vs. Multi-Drug Resistant Lung Cancer Cell Lines

Cell LineIC50Fold Resistance
A549 (Sensitive)11.07 nM-
A549/Abr (Resistant)1314.66 nM~118.7
A549 (Sensitive)Not Specified-
A549/PTX (Resistant)160-fold higher than sensitive160

(Data compiled from multiple sources)[6][7]

Mechanisms of Action and Resistance

The distinct mechanisms of action of Kigamicins compared to doxorubicin and paclitaxel may offer a strategic advantage in overcoming MDR.

This compound (Hypothesized):

  • Primary Target: Likely inhibits the PI3K/Akt signaling pathway, similar to Kigamicin D. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis, especially under nutrient stress.

  • MDR Evasion (Hypothetical): By targeting a fundamental survival pathway rather than being a substrate for efflux pumps, this compound may remain effective in cells overexpressing P-glycoprotein (P-gp).

Doxorubicin:

  • Primary Target: Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.

  • Primary MDR Mechanism: Increased efflux from the cancer cell by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (MDR1)[8].

Paclitaxel:

  • Primary Target: Stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Primary MDR Mechanism: Similar to doxorubicin, it is a substrate for P-gp, leading to its removal from the cell and reduced intracellular concentration[6].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Cancer cells (e.g., MCF-7, A549, and their drug-resistant counterparts) are harvested during their exponential growth phase.

    • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of this compound, doxorubicin, and paclitaxel are prepared in a suitable solvent (e.g., DMSO).

    • A series of dilutions of each compound are prepared in culture medium.

    • The culture medium from the wells is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle solvent at the same concentration used for the highest drug concentration.

    • The plates are incubated for an additional 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 4 hours at 37°C.

    • The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of anticancer compounds.

  • Cell Preparation and Implantation:

    • A suspension of human cancer cells (e.g., pancreatic, breast, or lung cancer cell lines) is prepared in a suitable medium (e.g., Matrigel) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100 µL.

    • The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

  • Drug Administration:

    • This compound (or other test compounds) is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • The compound is administered to the mice at a predetermined dose and schedule (e.g., daily, once every three days) for a specified period.

    • The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Tumor volume and body weight of the mice are measured regularly throughout the study.

    • The study is terminated when the tumors in the control group reach a maximum allowable size or after a predefined treatment period.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis:

    • The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizing Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (Sensitive & MDR Lines) treatment Compound Treatment (this compound & Comparators) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 end End ic50->end xenograft Xenograft Model Establishment drug_admin Drug Administration xenograft->drug_admin tumor_monitoring Tumor Growth Monitoring drug_admin->tumor_monitoring tgi Tumor Growth Inhibition Analysis tumor_monitoring->tgi tgi->end start Start start->cell_culture start->xenograft

Caption: Experimental workflow for efficacy evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival mdr1 P-glycoprotein (MDR1) doxorubicin Doxorubicin/ Paclitaxel mdr1->doxorubicin Efflux doxorubicin->mdr1 Substrate for efflux kigamicin_b This compound kigamicin_b->akt Inhibition

Caption: Proposed signaling pathway of this compound vs. MDR.

Conclusion

While direct evidence for this compound's efficacy in multi-drug resistant cancer models is currently lacking, the known mechanism of action of the closely related Kigamicin D presents a compelling case for its potential. The "anti-austerity" strategy, targeting the Akt signaling pathway, offers a rational approach to circumventing common MDR mechanisms, such as P-glycoprotein-mediated drug efflux, which plague conventional chemotherapeutics like doxorubicin and paclitaxel. Further research is imperative to fully elucidate the activity of this compound in well-characterized MDR cancer models to validate its promise as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Kigamicin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Kigamicin B, an antitumor antibiotic, requires careful handling and disposal due to its cytotoxic nature.[1][4] Improper disposal can pose risks to human health and the environment, including the potential for promoting antibiotic resistance.[5][6][7] The core principle is to treat all materials contaminated with this compound as hazardous cytotoxic waste.[4][8]

Immediate Safety and Handling Precautions

All personnel handling this compound or its waste must receive adequate training on the risks and proper procedures.[7][9] Personal Protective Equipment (PPE) is mandatory and should include, at a minimum:

  • Chemotherapy-approved gloves (double-gloving is recommended)

  • Disposable chemotherapy gowns

  • Safety glasses or a face shield

  • An N95 respirator, if there is a risk of aerosol generation[9]

Work should be conducted in a designated area, preferably within a chemical fume hood or biological safety cabinet, to minimize exposure.[2]

Step-by-Step Disposal Protocol

Step 1: Segregation at the Point of Generation Proper waste segregation is critical to ensure safety and compliance.[3][8] Never mix cytotoxic waste with general laboratory or biohazardous waste.[8] Use designated, clearly labeled, leak-proof, and puncture-proof containers.[4][10]

Step 2: Packaging and Labeling All waste containers must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."[5][8]

  • Solid Waste: Items such as contaminated gloves, gowns, bench paper, and vials should be placed in a thick, leak-proof plastic bag (double-bagging is recommended) and then into a designated cytotoxic waste container.[10] This container is typically yellow or marked with a yellow chemotherapy waste label.

  • Liquid Waste: Unused stock solutions or media containing this compound should be collected in a sealed, leak-proof, and shatter-resistant container.[5][6] This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the chemical. Do not dispose of liquid antibiotic waste down the drain, as wastewater treatment facilities are often not equipped to handle such residues, and autoclaving may not fully degrade the compound.[5]

  • Sharps Waste: Needles, syringes, contaminated glass slides, and pipettes must be disposed of immediately into a puncture-resistant sharps container specifically designated for cytotoxic sharps.[4][11] These containers are often red or yellow and must be clearly labeled.[4]

Step 3: Secure Storage Store sealed cytotoxic waste containers in a secure, designated area with limited access.[8][10] This area should be separate from general waste and clearly marked with hazard warnings.

Step 4: Professional Disposal Cytotoxic waste must be disposed of through a licensed hazardous waste contractor.[3][8] The primary method for destruction is high-temperature incineration.[4] Contact your institution's EHS department to arrange for pickup and disposal. Maintain detailed records of all disposed materials.[12]

Data Summary: this compound Waste Management

Waste TypeDescriptionRecommended ContainerDisposal Method
Solid Waste Contaminated PPE (gloves, gowns), empty vials, plasticware, bench paper.Yellow, leak-proof, labeled cytotoxic waste bin.[11]High-temperature incineration via a licensed contractor.[4]
Liquid Waste Unused or expired stock solutions, contaminated cell culture media.Sealed, shatter-resistant, labeled container for cytotoxic liquids.[5]Collection by a licensed hazardous waste contractor for incineration or chemical neutralization.[4]
Sharps Waste Contaminated needles, syringes, Pasteur pipettes, broken glass.Red or yellow, puncture-resistant, labeled cytotoxic sharps container.[4][11]High-temperature incineration via a licensed contractor.[4]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.

cluster_0 Start: this compound Experiment cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Start Generate this compound Contaminated Material IsLiquid Liquid Waste? Start->IsLiquid IsSharp Sharps Waste? IsLiquid->IsSharp No CollectLiquid Collect in Sealed, Labeled Cytotoxic Liquid Container IsLiquid->CollectLiquid Yes IsSolid Solid Waste? IsSharp->IsSolid No CollectSharp Collect in Labeled Cytotoxic Sharps Container IsSharp->CollectSharp Yes CollectSolid Collect in Labeled Cytotoxic Solid Waste Bin IsSolid->CollectSolid Yes Store Secure Temporary Storage IsSolid->Store No (Error) CollectLiquid->Store CollectSharp->Store CollectSolid->Store Dispose Arrange Pickup by Licensed Waste Contractor Store->Dispose

Caption: Workflow for this compound Waste Segregation and Disposal.

cluster_ppe Personal Protective Equipment (PPE) cluster_disposal Disposal Containers cluster_final Final Steps Gloves Chemo Gloves (Double) SolidBin Yellow Cytotoxic Solid Waste Bin Gloves->SolidBin Gown Chemo Gown Gown->SolidBin Eyes Safety Glasses / Face Shield Eyes->SolidBin If disposable Respirator N95 Respirator (if aerosol risk) Respirator->SolidBin If disposable EHS Contact EHS for Professional Disposal SolidBin->EHS LiquidBin Sealed Cytotoxic Liquid Container LiquidBin->EHS SharpsBin Red/Yellow Cytotoxic Sharps Container SharpsBin->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Relationship between PPE, Waste Containers, and Final Disposal.

References

Personal protective equipment for handling Kigamicin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Kigamicin B is publicly available. The following guidance is based on its classification as a novel antitumor antibiotic with cytotoxic properties and general safety protocols for handling potent, hazardous compounds. Researchers must exercise extreme caution and adhere to their institution's specific safety guidelines for handling cytotoxic agents.

This compound is a member of a novel class of antitumor antibiotics that exhibit selective cytotoxicity, particularly under nutrient-deprived conditions, making it a compound of significant interest in cancer research. Due to its potent biological activity, stringent safety protocols are imperative to protect laboratory personnel from exposure. This guide provides essential safety and logistical information for the handling and disposal of this compound in a research setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to cytotoxic agents like this compound. The following table summarizes the required PPE for various stages of handling.

Task StageRequired Personal Protective Equipment
Receiving & Storage - Nitrile gloves
Sample Preparation - Double nitrile gloves- Disposable gown with closed front and cuffs- Safety glasses with side shields or splash goggles- N95 respirator or higher
Administration - Double nitrile gloves- Disposable gown with closed front and cuffs- Safety glasses with side shields or splash goggles
Waste Disposal - Double nitrile gloves- Disposable gown with closed front and cuffs- Safety glasses with side shields or splash goggles
Spill Cleanup - Double nitrile gloves- Disposable, fluid-resistant gown- Splash goggles- N95 respirator or higher- Shoe covers

Table 1: Personal Protective Equipment (PPE) requirements for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure. All procedures involving the pure compound or concentrated solutions should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear single-use nitrile gloves during unpacking.

  • Verify the container label and integrity.

  • Transport the compound in a sealed, shatterproof secondary container to the designated storage area.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • The storage area should be a designated, secure location with restricted access, such as a locked cabinet or refrigerator, away from incompatible materials.

  • Maintain a detailed inventory of the compound.

3. Preparation of Solutions:

  • All weighing and solution preparation must be conducted in a chemical fume hood or BSC.

  • Wear full PPE, including double gloves, a disposable gown, and eye protection. An N95 respirator is recommended.

  • Use a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Handle the solid compound with care to avoid generating dust.

  • Use a closed-system drug-transfer device (CSTD) if available to minimize aerosol generation.

  • Clearly label all prepared solutions with the compound name, concentration, date, and hazard symbol.

4. Experimental Use:

  • Conduct all experiments involving this compound within a designated and properly labeled area.

  • Ensure all personnel in the vicinity are aware of the hazardous nature of the work being performed.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.

  • After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Disposal Plan

All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

1. Waste Segregation:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[1]

  • Solid Waste: Contaminated gloves, gowns, bench liners, and other solid materials should be disposed of in a designated, leak-proof cytotoxic waste container, typically lined with a yellow bag and marked with the cytotoxic symbol.[2]

  • Liquid Waste: Unused solutions or liquid media containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.

2. Waste Collection and Disposal:

  • All cytotoxic waste must be handled and collected by trained personnel or a certified hazardous waste disposal company.

  • The primary method for the disposal of cytotoxic waste is high-temperature incineration.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management receive Receive Compound store Store Securely receive->store Inspect Package don_ppe Don Appropriate PPE store->don_ppe prep_in_hood Prepare in Fume Hood / BSC don_ppe->prep_in_hood experiment Conduct Experiment prep_in_hood->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill? experiment->spill segregate Segregate Waste decontaminate->segregate sharps Cytotoxic Sharps Container segregate->sharps Sharps solid Cytotoxic Solid Waste segregate->solid Solids liquid Cytotoxic Liquid Waste segregate->liquid Liquids dispose Dispose via Certified Vendor sharps->dispose solid->dispose liquid->dispose spill->decontaminate No cleanup Follow Spill Protocol spill->cleanup Yes cleanup->segregate

Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kigamicin B
Reactant of Route 2
Kigamicin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.